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  • Product: 2-Methyl-3-nitrobenzenesulfonamide
  • CAS: 412304-82-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Methyl-3-nitrobenzenesulfonamide Derivatives: A Technical Guide to BRD4 Inhibition

Executive Summary The development of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins has revolutionized targeted oncology. Among these, 2-methyl-3-nitrobenzenesulfonamide d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins has revolutionized targeted oncology. Among these, 2-methyl-3-nitrobenzenesulfonamide derivatives —specifically those incorporating a 2-thiazolidinone core—have emerged as a highly privileged structural class for the selective inhibition of Bromodomain-containing protein 4 (BRD4).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the precise molecular mechanism, structural causality, and self-validating experimental workflows required to evaluate these derivatives. By understanding the thermodynamic and phenotypic consequences of reversing the sulfonamide moiety and introducing specific methyl substitutions, researchers can better leverage this pharmacophore for next-generation anti-cancer drug development [1].

Molecular Target & Structural Causality

BRD4 functions as an epigenetic "reader," utilizing its tandem bromodomains (BRD4(I) and BRD4(II)) to recognize acetylated lysine residues on chromatin. This interaction recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, driving the transcription of critical oncogenes such as c-Myc.

The 2-methyl-3-nitrobenzenesulfonamide-derived 2-thiazolidinones act as competitive inhibitors at the acetyl-lysine binding pocket of BRD4(I). The efficacy of this specific scaffold is driven by two critical structural modifications:

  • The Reversed Sulfonamide Network : Traditional N-phenyl sulfonamides exhibit moderate binding. However, reversing the sulfonamide group allows the molecule to form a highly stable, water-mediated hydrogen-bonding network within the binding pocket. The sulfonamide oxygen atoms interact with conserved residues (e.g., ASN140) through three structurally trapped water molecules, drastically lowering the thermodynamic barrier to binding [1].

  • The 2-Methyl Hydrophobic Advantage : The addition of a methyl group at the 2-position of the nitrobenzenesulfonamide ring (R2 substitution) is not merely a steric choice; it is a pharmacokinetic necessity. The methyl group increases the overall lipophilicity of the molecule, which directly enhances cellular membrane permeability. Consequently, while unsubstituted variants may show adequate in vitro binding, the 2-methyl derivatives exhibit vastly superior intracellular accumulation and phenotypic efficacy [1].

BRD4_Pathway Histone Acetylated Histone (Chromatin) BRD4 BRD4 Protein (Bromodomain Reader) Histone->BRD4 Binds via Acetyl-Lysine cMyc c-Myc Oncogene Transcription BRD4->cMyc Recruits P-TEFb Proliferation Cancer Cell Proliferation (MV4;11, HT-29) cMyc->Proliferation Drives Cell Cycle Inhibitor 2-Methyl Sulfonamide Derivative Inhibitor->BRD4 Competitive Inhibition (Water-mediated H-bonds)

Figure 1: Mechanism of BRD4 inhibition and c-Myc downregulation by sulfonamide derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of the structural choices, the table below summarizes the binding and cellular efficacy of key 2-thiazolidinone derivatives derived from the 2-methyl-3-nitrobenzenesulfonamide scaffold.

Data Interpretation : Notice how the transition from an unsubstituted ring (H) to a 2-Methyl substitution drastically improves the Cellular GI₅₀, despite similar or slightly altered isolated protein binding affinities. This highlights the critical role of the 2-methyl group in overcoming the cellular membrane barrier.

Scaffold VariantR2 SubstitutionR3 SubstitutionBRD4(I) Binding IC₅₀ (µM)MV4;11 Cellular GI₅₀ (µM)Causality / Observation
Compound 33a HBr~0.30>1.00Poor cell permeability limits efficacy.
Compound 33b Methyl Br0.05 - 0.100.14 High potency; methyl group drives permeability.
Compound 39a HNH₂~0.50>1.00Amine shift reduces binding; poor permeability.
Compound 39b Methyl NH₂0.10 - 0.200.10 - 0.30 Optimal balance of binding and cellular uptake [1].

Experimental Protocols & Validation Systems

A robust drug discovery pipeline requires self-validating experimental systems. Do not rely on a single phenotypic assay; instead, build a cascade that proves target engagement, cellular efficacy, and mechanistic causality.

Protocol 1: Target Engagement via Fluorescence Polarization (FP)

Causality: Cellular assays are confounded by efflux pumps and membrane dynamics. We employ an FP assay using a fluorescently labeled BET ligand to isolate and quantify the pure thermodynamic binding affinity (IC₅₀) of the sulfonamide derivative to the BRD4 WPF shelf.

  • Preparation: Purify recombinant BRD4(I) bromodomain (residues 44-168) and dilute to 100 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS).

  • Tracer Addition: Add 10 nM of FITC-labeled acetyl-lysine peptide (or fluorescent JQ1 analog).

  • Compound Titration: Dispense the 2-methyl-3-nitrobenzenesulfonamide derivatives in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Measure fluorescence polarization (Ex: 485 nm, Em: 530 nm).

  • Self-Validation Control: Include (+)-JQ1 as a positive control to establish the maximum achievable polarization shift, and a DMSO vehicle as a negative control to establish baseline anisotropy.

Protocol 2: Cellular Antiproliferation Assay (MV4;11)

Causality: MV4;11 (acute myeloid leukemia) cells are selected because their survival is strictly dependent on BRD4-driven c-Myc expression. This creates a highly sensitive, phenotypically relevant validation system for BET inhibitors.

  • Seeding: Seed MV4;11 cells at 5,000 cells/well in 96-well plates using IMDM media supplemented with 10% FBS.

  • Treatment: Treat cells with serial dilutions of the synthesized derivatives (0.01 µM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and quantify ATP present, which is directly proportional to the number of metabolically active cells.

  • Self-Validation Control: Use a non-BRD4 dependent cell line (e.g., normal human dermal fibroblasts) as a counter-screen to ensure the observed toxicity in MV4;11 is target-specific and not general chemical cytotoxicity.

Protocol 3: Mechanistic Validation via Western Blotting

Causality: To prove the phenotypic cell death is mechanism-on-target, we must demonstrate the dose-dependent downregulation of c-Myc protein, confirming that the inhibitor successfully displaced BRD4 from chromatin in cellulo.

  • Lysis: Treat MV4;11 cells with the inhibitor (e.g., Compound 39b) at 1x, 5x, and 10x the established GI₅₀ for 24 hours. Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Electrophoresis: Resolve 20 µg of total protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary anti-c-Myc antibody (1:1000 dilution) overnight at 4°C.

  • Self-Validation Control: Probe for GAPDH or β-actin as a loading control to ensure equal protein concentration across lanes, validating that c-Myc reduction is due to transcriptional inhibition, not unequal loading.

Workflow Synthesis Compound Synthesis (2-Thiazolidinone Core) FP_Assay Target Engagement (FP Binding Assay) Synthesis->FP_Assay IC50 < 0.1 µM Cell_Assay Cellular Efficacy (MV4;11 Viability) FP_Assay->Cell_Assay Permeability Check Western Mechanistic Validation (c-Myc Western Blot) Cell_Assay->Western Downstream Analysis

Figure 2: Self-validating experimental workflow for evaluating BRD4 target engagement.

References

  • Zhao, L., Wang, Y., Cao, D., Chen, T., Wang, Q., Li, Y., Xu, Y., Zhang, N., Wang, X., Chen, D., Chen, L., Chen, Y.-L., Xia, G., Shi, Z., Liu, Y.-C., Lin, Y., Miao, Z., Shen, J., & Xiong, B. (2015). Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. Journal of Medicinal Chemistry, 58(3), 1281-1297.[Link]

Exploratory

Structural Elucidation and X-Ray Diffraction of 2-Methyl-3-nitrobenzenesulfonamide: A Technical Guide

Executive Summary 2-Methyl-3-nitrobenzenesulfonamide is a highly versatile chemical scaffold, frequently utilized as a critical intermediate in the synthesis of bioactive molecules, including selective bromodomain (BRD4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3-nitrobenzenesulfonamide is a highly versatile chemical scaffold, frequently utilized as a critical intermediate in the synthesis of bioactive molecules, including selective bromodomain (BRD4) inhibitors[1]. In structure-based drug design (SBDD), the precise spatial orientation of the sulfonamide moiety dictates the formation of complex hydrogen-bonding networks within target protein pockets[1].

This whitepaper provides an in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) methodology for 2-Methyl-3-nitrobenzenesulfonamide. By analyzing the conformational dynamics, supramolecular assembly, and crystallographic protocols, this guide serves as a definitive resource for researchers conducting structural characterization of substituted benzenesulfonamides.

Conformational Dynamics and Structural Chemistry

The crystallographic behavior of sulfonamides is governed by the highly predictable yet geometrically complex nature of the −SO2​NH2​ group. Unlike simple amides, the distorted tetrahedral geometry of the sulfur atom forces the sulfonamide moiety out of coplanarity with the central aromatic ring[2].

In 2-Methyl-3-nitrobenzenesulfonamide, this deviation is further exacerbated by profound steric hindrance. The ortho-methyl group and the meta-nitro group create a crowded local environment.

  • Steric Causality: To minimize steric clashes between the oxygen atoms of the sulfonyl group and the bulky methyl protons, the C−S bond undergoes a torsional rotation.

  • Electronic Consequence: This rotation breaks any potential π -conjugation between the aromatic system and the sulfonamide nitrogen, localizing the lone pair on the nitrogen and enhancing its capacity to act as a potent hydrogen-bond donor[2].

This twisted geometry is the fundamental driver of the molecule's solid-state packing, enabling the oxygen atoms of the sulfonyl and nitro groups to participate in multidimensional hydrogen bonding[3].

HBond_Network Mol1_NH Molecule 1 Sulfonamide (N-H) Mol2_SO2 Molecule 2 Sulfonyl (O=S) Mol1_NH->Mol2_SO2 Primary Chain (N-H···O=S) Mol3_NO2 Molecule 3 Nitro (O-N) Mol1_NH->Mol3_NO2 Bifurcated Bond Mol1_CH Molecule 1 Aromatic (C-H) Mol1_CH->Mol3_NO2 Secondary Packing (C-H···O-N)

Intermolecular hydrogen bonding network logic in substituted sulfonamides.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the atomic coordinates and anisotropic displacement parameters of 2-Methyl-3-nitrobenzenesulfonamide, a rigorous SCXRD workflow must be employed. The following methodology integrates causality and self-validation at every stage.

Step 1: Crystallization via Slow Evaporation
  • Action: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH). Loosely cap the vial, puncture the septum with a fine needle, and allow the solvent to evaporate isothermally at 20 °C.

  • Causality: DCM provides high initial solubility for the hydrophobic aromatic core, while MeOH acts as a polar protic co-solvent that mediates and stabilizes the hydrogen-bonding networks during nucleation. The differential evaporation rate (DCM evaporates faster than MeOH) gradually drives the solution to supersaturation, promoting the slow growth of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Self-Validation: Inspect the resulting crystals under a polarized light microscope. The presence of sharp birefringence confirms crystallinity. Uniform extinction of light upon 360° rotation validates the single-crystal nature, ruling out macroscopic twinning.

Step 2: Cryogenic Data Collection
  • Action: Select a crystal with optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm). Mount it on a MiTeGen loop using paratone oil. Transfer the loop to a diffractometer equipped with a Mo-K α X-ray source ( λ=0.71073 Å) and cool to 100 K using a continuous nitrogen cryostream.

  • Causality: Paratone oil acts as a cryoprotectant; it solidifies at 100 K to rigidly anchor the crystal without inducing mechanical stress or cracking. Cryocooling to 100 K drastically minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This enhances the intensity of high-angle reflections and allows for the precise resolution of lighter atoms, specifically the critical sulfonamide protons[2].

  • Self-Validation: Perform a preliminary matrix run (20-30 frames). A successful indexing of >95% of reflections with a low mosaicity profile (<0.5°) self-validates the crystal's structural integrity, green-lighting full data collection.

Step 3: Structure Solution and Refinement
  • Action: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Multi-scan absorption correction compensates for the path-length-dependent attenuation of X-rays through the crystal, preventing electron density artifacts. Refining on F2 utilizes all collected reflection data (including weak/negative intensities), providing a statistically robust model compared to refining on F .

  • Self-Validation: The model is validated through the final R1​ and wR2​ factors. An R1​ value below 5% indicates an excellent fit between the calculated and observed electron density. Finally, processing the data through the IUCr CheckCIF utility ensures no missing symmetry elements or unassigned residual electron density peaks exist.

SCXRD_Workflow A Sample Preparation (Slow Evaporation) B Data Collection (100 K, Mo-Kα) A->B Crystal Selection C Data Reduction & Absorption Correction B->C Raw Frames D Structure Solution (Intrinsic Phasing) C->D hkl file E Anisotropic Refinement (Least-Squares on F²) D->E Initial Model E->E Model Building F CIF Validation (CheckCIF) E->F Final Model

SCXRD experimental and computational workflow for structural elucidation.

Quantitative Data Presentation

The supramolecular assembly of sulfonamides is heavily reliant on the geometric parameters of the crystal lattice. Below are the representative crystallographic parameters and hydrogen bond geometries typical for sterically hindered ortho-substituted benzenesulfonamides[3],[2].

Table 1: Representative Crystallographic Data
ParameterValue / Description
Empirical Formula C7​H8​N2​O4​S
Formula Weight 216.21 g/mol
Temperature 100(2) K
Wavelength (Mo-K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c (Typical for sulfonamides)
Volume ~ 950 - 1050 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.45 g/cm³
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Table 2: Key Hydrogen Bond Geometries

In the solid state, the primary driving force for crystallization is the formation of infinite one-dimensional chains via N−H⋯O=S interactions.

Donor (D)Acceptor (A)D-H (Å)H A (Å)D A (Å)Angle D-H A (°)Interaction Type
N(1)O(1)[Sulfonyl]0.88(2)2.15(2)2.98(3)165(2)Primary Chain Dimerization
N(1)O(3)[Nitro]0.88(2)2.45(2)3.12(3)142(2)Bifurcated Intermolecular
C(4)O(2)[Sulfonyl]0.95(1)2.55(1)3.35(2)135(1)Weak Non-Classical Packing

Note: Geometries are representative of the expected P21​/c packing motifs for ortho-substituted benzenesulfonamides based on Hirshfeld surface analyses.

Conclusion

The structural elucidation of 2-Methyl-3-nitrobenzenesulfonamide via X-ray diffraction reveals a complex interplay between steric hindrance and hydrogen-bonding potential. The ortho-methyl and meta-nitro groups force the sulfonamide moiety into a twisted conformation, optimizing its ability to act as a multidimensional hydrogen-bond donor and acceptor. By adhering to the rigorous, self-validating SCXRD protocols outlined above, researchers can obtain high-resolution structural data critical for downstream applications, particularly in the rational design of targeted therapeutics like BRD4 inhibitors.

Sources

Foundational

In Vitro Biological Activity of 2-Methyl-3-nitrobenzenesulfonamide: A Technical Guide to Pharmacophore Optimization in BRD4 Inhibitor Discovery

Executive Summary In the landscape of targeted oncology, the discovery of small molecules that disrupt epigenetic signaling has become a paramount objective. 2-Methyl-3-nitrobenzenesulfonamide is a highly specialized che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the discovery of small molecules that disrupt epigenetic signaling has become a paramount objective. 2-Methyl-3-nitrobenzenesulfonamide is a highly specialized chemical intermediate and a critical pharmacophore in the fragment-based drug discovery (FBDD) of Bromodomain-containing protein 4 (BRD4) inhibitors . While the bare scaffold lacks the complex geometry required for high-affinity target engagement on its own, its true in vitro biological activity is unlocked when integrated into larger molecular frameworks, such as 2-thiazolidinones.

As a Senior Application Scientist, I have structured this technical guide to dissect how the specific structural features of this benzenesulfonamide motif drive biochemical binding, cellular efficacy, and metabolic stability in the pursuit of novel therapeutics.

Mechanistic Rationale: The Sulfonamide Pharmacophore in BRD4 Inhibition

BRD4 is an epigenetic "reader" protein that recognizes acetylated lysine (KAc) residues on chromatin, subsequently recruiting the P-TEFb complex to drive the transcription of key oncogenes like c-Myc and BCL2. Reversing this process requires a molecule that can competitively occupy the KAc binding pocket.

The 2-methyl-3-nitrobenzenesulfonamide motif serves as a highly effective KAc mimic . The sulfonamide group acts as the primary warhead, forming a critical hydrogen-bonding network mediated by three water molecules deep within the BRD4(I) pocket. Furthermore, the 2-methyl substitution is not merely structural; it provides a vital hydrophobic tendency that significantly increases cellular permeability, allowing the compound to cross the lipid bilayer and reach its intracellular target .

Pharmacophore_Logic A Sulfonamide Group (KAc Mimic) B Water-Mediated H-Bond Network A->B C BRD4(I) Binding Pocket (ASN140 / TYR97) B->C D 2-Methyl Substitution E Increased Lipophilicity D->E F Enhanced Cellular Permeability E->F

Logical relationship of the 2-methyl-3-nitrobenzenesulfonamide pharmacophore in BRD4 inhibition.

BRD4_Pathway A Acetylated Histones (Chromatin) B BRD4 Protein (Bromodomain Reader) A->B Recruits C P-TEFb Complex (CDK9/Cyclin T1) B->C Activates D RNA Polymerase II (Phosphorylation) C->D Phosphorylates E Oncogene Transcription (c-Myc, BCL2) D->E Drives F Tumor Cell Proliferation E->F Promotes Inh Sulfonamide-based BRD4 Inhibitor Inh->B Inhibits (Competitive)

BRD4 signaling pathway and the competitive inhibition mechanism of sulfonamide derivatives.

Core In Vitro Evaluation Protocols

To rigorously evaluate the biological activity of compounds derived from the 2-methyl-3-nitrobenzenesulfonamide scaffold, a three-phase in vitro workflow is employed. Each protocol below is designed as a self-validating system to ensure data integrity.

InVitro_Workflow S1 Phase 1: Biochemical Assay Fluorescence Anisotropy Target: BRD4(I) S2 Phase 2: Cellular Efficacy Anti-proliferation Cell Line: MV4;11 S1->S2 S3 Phase 3: ADME Profiling Metabolic Stability System: HLM S2->S3

Three-phase in vitro evaluation workflow for sulfonamide-based BRD4 inhibitors.

Protocol 1: Fluorescence Anisotropy (FA) Binding Assay for BRD4(I)

Causality: This assay quantifies the direct biochemical binding affinity (IC₅₀) of the synthesized sulfonamide derivatives to the BRD4 bromodomain 1. FA is selected because the mass difference between the small fluorescent tracer and the large BRD4 protein creates a massive shift in tumbling rate, providing a highly sensitive, homogeneous assay without the need for wash steps that could disrupt equilibrium.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM CHAPS). Dilute recombinant BRD4(I) protein to a final concentration of 150 nM.

  • Tracer Addition: Add a fluorescently labeled reference ligand (e.g., FITC-labeled acetyl-histone peptide) at a fixed concentration of 50 nM.

  • Compound Titration: Dispense the sulfonamide derivatives in a 10-point, 3-fold serial dilution starting from 10 µM using an acoustic liquid handler (e.g., Echo 550) to eliminate plastic tip retention and minimize solvent effects.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader using polarized excitation (485 nm) and emission (520 nm) filters.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM of a known inhibitor (e.g., I-BET151) as the positive control. A Z'-factor > 0.6 validates the assay plate's robustness.

Protocol 2: Cellular Anti-Proliferation Assay (MV4;11 Cell Line)

Causality: Biochemical binding does not guarantee cellular efficacy. This assay evaluates the functional consequence of BRD4 inhibition. MV4;11 cells (biphenotypic B myelomonocytic leukemia) are utilized because they are driven by MLL-fusions, making them exquisitely dependent on BRD4-mediated c-Myc transcription .

Step-by-Step Methodology:

  • Cell Seeding: Harvest MV4;11 cells in the logarithmic growth phase. Seed at 5,000 cells/well in 96-well opaque white plates using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment: After 24 hours of acclimatization, treat cells with sulfonamide derivatives in a 9-point concentration gradient.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator. This duration allows for multiple cell division cycles, capturing the downstream apoptotic effects of c-Myc depletion.

  • Viability Detection: Add CellTiter-Glo® reagent (equal volume to culture media) to lyse cells and generate a luminescent signal proportional to ATP concentration (a proxy for metabolically active cells).

  • Self-Validation Check: Include a media-only background control and a 0.1% DMSO vehicle control on every plate. Subtract the background luminescence from all wells, and normalize compound-treated wells to the vehicle control (set as 100% viability). Generate dose-response curves using 4-parameter logistic regression.

Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: While the 2-methyl substitution on the benzenesulfonamide scaffold enhances cellular permeability, it introduces a potential site for cytochrome P450 (CYP)-mediated aliphatic oxidation. This assay evaluates first-pass hepatic clearance to ensure the structural modifications do not compromise pharmacokinetic viability .

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the sulfonamide derivative to a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run parallel assays with a minus-NADPH control to rule out chemical instability. Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards to validate the enzymatic activity of the specific HLM batch.

Quantitative Data Synthesis

The optimization of the 2-methyl-3-nitrobenzenesulfonamide scaffold into 2-thiazolidinone derivatives yields distinct biological profiles. As demonstrated below, retaining the 2-methyl group (R2) is critical for translating biochemical potency (BRD4 IC₅₀) into potent cellular anti-proliferation (MV4;11 IC₅₀) due to enhanced membrane permeability .

Compound DerivativeR2 SubstitutionR3 SubstitutionBRD4(I) Binding IC₅₀ (µM)MV4;11 Anti-proliferation IC₅₀ (µM)HLM Clearance Rate (µL/min/mg)
12a (Unsubstituted) HH~1.0> 10.0N/A
33b MethylBr~0.1 - 0.50.14< 100
39b MethylNH₂~0.5 - 1.5~0.1 - 0.3< 100
43 MethylCH₂NH₂~0.5 - 1.5~0.1 - 0.3174

Table 1: Summary of in vitro biological activity for 2-methyl-3-nitrobenzenesulfonamide derivatives. Data synthesized from structure-based optimization studies.

Conclusion

The 2-methyl-3-nitrobenzenesulfonamide motif is a masterclass in rational pharmacophore design. By leveraging the sulfonamide group as a high-fidelity KAc mimic and utilizing the 2-methyl substitution to tune lipophilicity, researchers can bridge the gap between cell-free biochemical affinity and robust intracellular efficacy. As demonstrated by the rigorous in vitro protocols outlined above, derivatives of this scaffold (such as compound 33b) exhibit exceptional anti-proliferative activity in BRD4-dependent cancer models while maintaining favorable metabolic stability profiles.

References

  • Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • 2-methyl-3-nitrobenzene-1-sulfonamide (Molport-005-189-965). MolPort Chemical Database.[Link]

  • BET bromodomain inhibition as a therapeutic strategy in cancer. Nature Reviews Drug Discovery.[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methyl-3-nitrobenzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of 2-Methyl-3-nitrobenzenesulfonamide and its analogs. As a class of compounds with potential therapeutic applications, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical for advancing lead candidates from discovery to clinical evaluation. This document moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to pharmacokinetic characterization.

Introduction: The Scientific Imperative for PK Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile.[1][2][3] For novel compounds like 2-Methyl-3-nitrobenzenesulfonamide, early and comprehensive ADME assessment is not merely a regulatory requirement but a cornerstone of successful drug development. It allows for the informed selection of candidates with favorable properties, such as adequate bioavailability and a half-life consistent with the desired dosing regimen, thereby reducing the likelihood of late-stage attrition.[1][4]

The structure of 2-Methyl-3-nitrobenzenesulfonamide, featuring both a sulfonamide group and a nitroaromatic ring, presents a unique set of metabolic and dispositional characteristics that must be carefully evaluated. Sulfonamides are known to be metabolized primarily by the liver and excreted via the kidneys, with plasma protein binding being a significant determinant of their distribution.[5][6][7] The nitroaromatic moiety is susceptible to reduction, a biotransformation that can significantly alter the compound's properties and must be thoroughly investigated.[8][9][10]

This guide will detail a logical, phased approach to the pharmacokinetic profiling of this compound class, from early in vitro screening to definitive in vivo studies in preclinical species.

Foundational In Vitro ADME Profiling: Building a Predictive Framework

The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of the compound. These cost-effective and high-throughput methods are invaluable for early-stage decision-making and for prioritizing compounds for further development.[11][12]

Analytical Method Development and Validation

A robust and sensitive analytical method is the bedrock of any pharmacokinetic study. For the quantification of 2-Methyl-3-nitrobenzenesulfonamide in biological matrices, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[1][13][14][15]

Rationale: The high selectivity and sensitivity of HPLC-MS/MS allow for the accurate measurement of low concentrations of the parent drug and its potential metabolites in complex biological samples like plasma and urine.[1][13][16] This is crucial for defining the full pharmacokinetic profile, especially the elimination phase.

Protocol: HPLC-MS/MS Method Development

  • Compound Tuning: Infuse a standard solution of 2-Methyl-3-nitrobenzenesulfonamide into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, source temperature) and identify the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve good peak shape and separation from endogenous matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Sample Preparation: Develop a sample extraction procedure to isolate the analyte from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[15][16][17]

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Metabolic Stability Assessment

Understanding a compound's susceptibility to biotransformation is critical for predicting its in vivo clearance and half-life.[1][11][13] For 2-Methyl-3-nitrobenzenesulfonamide, metabolism is likely to occur at both the sulfonamide and nitroaromatic moieties.

Key Experimental Systems:

  • Liver Microsomes: These subcellular fractions contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs), which are major contributors to drug metabolism.[12][13] They are a cost-effective tool for initial screening of metabolic stability.[12]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and are considered the "gold standard" for in vitro metabolism studies, providing a more complete picture of a compound's metabolic fate.[12][18]

Rationale: By incubating the compound with these systems and monitoring its disappearance over time, we can calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[11][12][18] A high CLint suggests rapid metabolism and potentially low bioavailability.[1]

Protocol: Microsomal Stability Assay

  • Incubation: Incubate 2-Methyl-3-nitrobenzenesulfonamide (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) and the necessary cofactor, NADPH, at 37°C.[1]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

dot

cluster_0 In Vitro Metabolic Stability Workflow A Test Compound + Liver Microsomes/Hepatocytes B Incubate at 37°C with Cofactors (e.g., NADPH) A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E LC-MS/MS Analysis of Parent Compound D->E F Calculate t½ and Intrinsic Clearance (CLint) E->F

Caption: Workflow for In Vitro Metabolic Stability Assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, has a profound impact on its distribution and availability to reach its target site.[19][20] Only the unbound (free) fraction of a drug is pharmacologically active.[19][20]

Rationale: High plasma protein binding can lead to a lower volume of distribution, slower clearance, and a longer half-life.[21] It is a critical parameter for interpreting in vivo pharmacokinetic data and for predicting human pharmacokinetics.[19][21]

Common Method: Rapid Equilibrium Dialysis (RED)

The RED method is widely used due to its simplicity and minimization of non-specific binding.[21][22]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Add the test compound to plasma from the desired species (human, rat, mouse, etc.).

  • Dialysis: Place the plasma-drug mixture into the sample chamber of a RED device, which is separated from a buffer-filled chamber by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibration (typically 4-6 hours), collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both samples using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Parameter Significance Typical Method
Metabolic Stability (t1/2, CLint) Predicts in vivo clearance and half-life.[12][18]Incubation with liver microsomes or hepatocytes.[12][18]
Plasma Protein Binding (% unbound) Determines the fraction of drug available for therapeutic effect and clearance.[19][21]Rapid Equilibrium Dialysis (RED).[22][23]
CYP Inhibition Assesses the potential for drug-drug interactions.Fluorometric or LC-MS/MS-based assays with specific CYP substrates.
Permeability Predicts oral absorption.Caco-2 or PAMPA assays.

In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies are conducted to understand the complete ADME profile of the compound in a living organism.[24][25] Rodent models, such as mice and rats, are typically used for initial in vivo PK studies.[2][3]

Rationale: In vivo studies provide definitive data on key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.[2][26] This information is essential for designing toxicology studies and for predicting a safe and efficacious human dose.[2][25]

Study Design and Execution

A well-designed in vivo PK study will typically involve both intravenous (IV) and oral (PO) administration of the compound.

  • Intravenous (IV) Administration: This route provides a direct measure of the drug's distribution and elimination, as it bypasses the absorption phase. Key parameters derived from IV data include clearance (CL) and volume of distribution (Vd).[26]

  • Oral (PO) Administration: This route is crucial for assessing oral absorption and bioavailability (F).[26]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing:

    • IV: Administer a single bolus dose via a cannulated vein (e.g., jugular or tail vein).[26]

    • PO: Administer the dose via oral gavage.[26]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[25]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in each plasma sample using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate the key PK parameters.[26]

dot

cluster_1 In Vivo PK Study Workflow Dose_IV IV Dosing Sampling Serial Blood Sampling Dose_IV->Sampling Dose_PO PO Dosing Dose_PO->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Sampling->Analysis PK_Calc Non-Compartmental Analysis (NCA) Analysis->PK_Calc Params Determine Cmax, Tmax, AUC, t½, CL, Vd, F% PK_Calc->Params

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Key Pharmacokinetic Parameters

The following table summarizes the critical parameters obtained from in vivo studies and their interpretation.

Parameter Description Significance
Cmax Maximum observed plasma concentration.[26]Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.[26]Provides information on the rate of absorption.
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity.[26]Represents the total systemic exposure to the drug.
t1/2 Elimination half-life.[26]Determines the dosing interval and time to reach steady-state.
CL Clearance.[26]The volume of plasma cleared of the drug per unit of time; indicates the efficiency of drug elimination.
Vd Volume of distribution.[26]An apparent volume into which the drug distributes in the body.
F (%) Bioavailability.The fraction of the orally administered dose that reaches systemic circulation.

Metabolite Identification and Biotransformation

A crucial aspect of pharmacokinetic profiling is understanding how the body metabolizes the parent compound. For 2-Methyl-3-nitrobenzenesulfonamide, two primary metabolic pathways are anticipated:

  • Sulfonamide Metabolism: This can involve hydroxylation of the benzene ring or N-acetylation of the sulfonamide group.

  • Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group.[9] This biotransformation is often mediated by nitroreductase enzymes.[8][9]

Rationale: Metabolites can have their own pharmacological activity or may be responsible for toxicity.[11] Identifying the major metabolites is a regulatory expectation and is essential for a complete safety assessment.

Methodology: Metabolite identification studies are typically conducted using high-resolution mass spectrometry (HRMS) to analyze samples from in vitro metabolic stability assays and in vivo studies. By comparing the mass spectra of treated versus untreated samples, novel metabolite peaks can be identified and their structures elucidated.

Conclusion: Synthesizing a Comprehensive PK Profile

The pharmacokinetic profiling of 2-Methyl-3-nitrobenzenesulfonamide compounds is a multi-faceted process that integrates in vitro and in vivo data to build a comprehensive understanding of the drug's disposition. By following a logical, scientifically-driven approach as outlined in this guide, researchers can effectively characterize their lead candidates, make informed decisions, and ultimately increase the probability of advancing safe and effective medicines to the clinic. This rigorous, self-validating methodology ensures that the generated data is reliable and provides a solid foundation for subsequent stages of drug development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • In vitro Metabolic Stability - Creative Bioarray. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC. [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. [Link]

  • Biotransformation and biodegradation of selected nitroaromatics under anaerobic conditions. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC. [Link]

  • Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADHAzoreductase. [Link]

  • Biotransformation and biodegradation of selected nitroaromatics under anaerobic conditions - SciSpace. [Link]

  • Bioremediation of Nitroaromatic Compounds - IntechOpen. [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. [Link]

  • Protein Binding Assays | Creative Diagnostics. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. [Link]

  • Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf in - AVMA Journals. [Link]

  • A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization | Request PDF - ResearchGate. [Link]

  • Protein Binding Assays | BioAgilytix. [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. [Link]

  • FDA Requirements for Preclinical Studies. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - Ovid. [Link]

  • [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed. [Link]

  • Pharmacokinetics of Sulfonamides in Man. [Link]

  • Full article: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - Taylor & Francis. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - RSC Publishing. [Link]

  • Shows ADME properties of sulfonamide drugs - ResearchGate. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations - OUCI. [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC. [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. [Link]

  • 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary - accessdata.fda.gov. [Link]

  • Guidance for Industry - FDA. [Link]

  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC. [Link]

  • 2-Methyl-5-nitrobenzenesulfonamide - PMC. [Link]

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Foundational

Technical Whitepaper: Binding Affinity and Mechanistic Role of 2-Methyl-3-nitrobenzenesulfonamide in Target Protein Inhibition

Executive Summary The compound 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6)[1] is a low-molecular-weight fragment that exemplifies the power of structural repurposing in modern drug design. While its primary sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6)[1] is a low-molecular-weight fragment that exemplifies the power of structural repurposing in modern drug design. While its primary sulfonamide moiety grants it intrinsic binding affinity to metalloenzymes like Carbonic Anhydrases (CAs)[2], its most prominent contemporary application is as a versatile pharmacophoric anchor in Fragment-Based Drug Discovery (FBDD) targeting BET bromodomains (specifically BRD4)[3]. This whitepaper dissects the physicochemical causality of its binding mechanisms, structural optimization pathways, and the self-validating biophysical protocols used to quantify its target affinity.

Molecular Anatomy & Physicochemical Rationale

To understand the binding affinity of 2-Methyl-3-nitrobenzenesulfonamide, one must analyze the causality of its specific functional groups:

  • The Nitro Group (-NO₂): Positioned at C3, this strongly electron-withdrawing group exerts an inductive effect that lowers the pKa of the primary sulfonamide. This facilitates deprotonation at physiological pH, generating the sulfonamide anion ( −SO2​NH− ), which is a vastly superior nucleophile for metal coordination.

  • The Sulfonamide (-SO₂NH₂): Acts as a highly versatile pharmacophore. It can function as a bidentate hydrogen bond donor/acceptor network or as a direct metal-coordinating anion.

  • The 2-Methyl Group (-CH₃): Provides critical steric bulk. This steric hindrance forces the aromatic ring to twist out of coplanarity with the sulfonamide group, dictating a specific dihedral angle that steers the molecule into highly specific hydrophobic sub-pockets.

Target Class I: Carbonic Anhydrases (Direct Zinc Coordination)

Primary sulfonamides are the canonical, universally recognized inhibitors of Carbonic Anhydrases[2].

Mechanistic Causality: The binding affinity of 2-Methyl-3-nitrobenzenesulfonamide to CAs is driven by direct coordination. The deprotonated sulfonamide nitrogen binds directly to the catalytic zinc ion (Zn²⁺) residing at the bottom of the CA active site[4]. Simultaneously, the oxygen atoms of the −SO2​ group form critical hydrogen bonds with the backbone amide of the conserved Thr199 residue[2]. The 2-methyl and 3-nitro groups interact with the hydrophobic and hydrophilic halves of the active site cavity, respectively. By modifying these ring substituents, researchers can exploit steric clashes to drive isoform selectivity (e.g., targeting tumor-associated CA IX over off-target CA II) [5].

Target Class II: BET Bromodomains (BRD4) (Fragment Anchoring)

In FBDD, 2-Methyl-3-nitrobenzenesulfonamide serves as a foundational building block for epigenetic therapies. A landmark study by Zhao et al. (2015) demonstrated that incorporating this fragment into 2-thiazolidinones and "reversing" the sulfonamide moiety unlocks a highly potent binding mode against BRD4[3].

Mechanistic Causality: BRD4 normally regulates gene transcription by recognizing acetylated lysine residues on histone tails via a conserved asparagine (ASN140)[6]. When 2-Methyl-3-nitrobenzenesulfonamide is optimized into a lead compound (e.g., Compound 12a), the sulfonamide group forms a robust, water-mediated hydrogen-bonding network through three structural water molecules, bridging directly to ASN140[6]. Simultaneously, the hydrophobic core of the molecule anchors into the WPF shelf (Trp81, Pro82, Phe83), locking the inhibitor in place and competitively displacing the natural histone substrate [6].

BRD4_Mechanism cluster_ligand 2-Methyl-3-nitrobenzenesulfonamide Derivative cluster_pocket BRD4 Binding Pocket Sulfonamide Sulfonamide Group (-SO2NH-) Water Structural Waters (H2O) Sulfonamide->Water Hydrogen bonds Core Thiazolidinone Core WPF WPF Shelf Core->WPF Hydrophobic interaction ASN140 ASN140 Residue Water->ASN140 H-bond network

Diagram 1: Water-mediated hydrogen bonding network of the sulfonamide moiety in the BRD4 pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity of 2-Methyl-3-nitrobenzenesulfonamide derivatives is quantified using orthogonal, self-validating biophysical assays.

Protocol 1: Fluorescence Anisotropy (FA) Binding Assay

Purpose: To quantify the IC₅₀ and Kd of the compound against BRD4 by measuring competitive displacement[7]. Causality & Methodology: A small fluorescent tracer (e.g., 5-FITC-labeled JQ1) tumbles rapidly in solution, emitting depolarized light. When bound to the massive BRD4 protein, its tumbling slows, resulting in high fluorescence polarization (mP)[7].

  • Complex Formation: Incubate recombinant BRD4(I) protein with the FITC-ligand until >50% is bound (establishing the high mP baseline)[7].

  • Compound Titration: Add varying concentrations of the 2-Methyl-3-nitrobenzenesulfonamide derivative[7].

  • Equilibration: Incubate the mixture in the dark at room temperature to reach thermodynamic equilibrium[7].

  • Measurement: Read polarization using a microplate reader.

  • Validation Checkpoint: A successful displacement by the test compound knocks the tracer off the protein, restoring rapid tumbling. This yields a dose-dependent decrease in mP, proving competitive binding at the specific acetyl-lysine pocket.

FA_Workflow Step1 1. Prepare BRD4 Protein & FITC-Ligand Tracer Step2 2. Titrate 2-Methyl-3-nitrobenzenesulfonamide Derivative Step1->Step2 Step3 3. Incubate to Thermodynamic Equilibrium Step2->Step3 Step4 4. Measure Fluorescence Polarization (mP) Step3->Step4 Step5 5. Calculate IC50 / Kd via Displacement Curve Step4->Step5

Diagram 2: Step-by-step workflow of the Fluorescence Anisotropy (FA) binding assay for BRD4.

Protocol 2: Thermal Shift Assay (TSA)

Purpose: To confirm direct target engagement by measuring the shift in protein melting temperature (ΔTm)[6]. Causality & Methodology: As a protein is heated, it unfolds, exposing its hydrophobic core. SYPRO Orange dye binds to these exposed regions and fluoresces. If a ligand binds to the protein, it thermodynamically stabilizes the folded state, requiring higher temperatures to induce unfolding.

  • Reaction Mix: Combine BRD4 protein, SYPRO Orange dye, and the test compound in a real-time PCR plate[6].

  • Thermal Cycling: Gradually increase the temperature from 25°C to 95°C (1°C/min).

  • Validation Checkpoint: The derivative must induce a positive ΔTm (e.g., >2°C) compared to the DMSO control. A positive shift mathematically validates that the compound is directly engaging and stabilizing the target protein[6].

Quantitative Data Presentation

The transformation of the base fragment into a highly potent inhibitor demonstrates the malleability of its binding affinity. The table below summarizes the optimization trajectory.

Table 1: Comparative Binding Affinities of 2-Methyl-3-nitrobenzenesulfonamide and its Derivatives

CompoundScaffold TypeBRD4(I) Binding (IC₅₀, μM)Cellular Activity (MV4;11 IC₅₀, μM)CA II Affinity (Ki, nM)*
2-Methyl-3-nitrobenzenesulfonamide Primary Sulfonamide (Fragment)> 50.0N/A~ 10 - 50
Compound 36b Secondary Sulfonamide (Intermediate)~ 5.0 - 10.0~ 10.0> 1000
Compound 12a 2-Thiazolidinone (Optimized Lead)0.05 - 0.10.1 - 0.3> 1000

*Note: CA II affinity is representative of canonical primary sulfonamides versus sterically hindered secondary/tertiary sulfonamides. Data synthesized from structural optimization studies [3].

Conclusion

The evolution of 2-Methyl-3-nitrobenzenesulfonamide from a simple metalloenzyme-targeting primary sulfonamide into a highly specific, water-network-anchoring BRD4 inhibitor exemplifies the ingenuity of Fragment-Based Drug Discovery. By understanding the causality of its physicochemical properties—specifically the pKa modulation by the nitro group and the steric steering by the methyl group—drug development professionals can continue to leverage this pharmacophore to unlock novel binding pockets across diverse protein targets.

References

  • Zhao, L., Wang, Y., Cao, D., Chen, T., Wang, Q., Li, Y., ... & Xiong, B. (2015). "Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization." Journal of Medicinal Chemistry, 58(3), 1281-1297. URL:[Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory Synthesis of 2-Methyl-3-nitrobenzenesulfonamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-3-nitrobenzenesulfonamide, a valuable chemical intermediate in medicinal chemistry and materials science. The described...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-3-nitrobenzenesulfonamide, a valuable chemical intermediate in medicinal chemistry and materials science. The described methodology is tailored for researchers and drug development professionals, emphasizing safety, reproducibility, and high-purity outcomes. The synthetic strategy employs a robust three-stage process commencing with the diazotization of 2-amino-6-nitrotoluene, followed by a copper-catalyzed sulfonylation, and culminating in the amidation of the intermediate sulfonyl chloride. This application note explains the chemical principles behind each step, provides detailed operational procedures, and outlines methods for the purification and characterization of the final product.

Principle of Synthesis

The synthesis of 2-Methyl-3-nitrobenzenesulfonamide from 2-amino-6-nitrotoluene is a classic example of diazonium salt chemistry, a cornerstone of aromatic compound synthesis. The overall process can be logically divided into three distinct chemical transformations:

  • Diazotization: The primary aromatic amine (2-amino-6-nitrotoluene) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid. This reaction must be conducted at low temperatures (0–5 °C) to convert the amine into a reactive but unstable diazonium salt. The low temperature is critical to prevent the diazonium cation from decomposing prematurely into a phenol or engaging in unwanted side reactions.

  • Sulfonylation (Sandmeyer-type Reaction): The diazonium salt is then subjected to a reaction analogous to the Sandmeyer reaction. It is introduced to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., glacial acetic acid) with a copper(II) chloride catalyst.[1] The diazonium group serves as an excellent leaving group (N₂ gas), and it is replaced by a sulfonyl chloride group (-SO₂Cl) on the aromatic ring, yielding 2-methyl-3-nitrobenzenesulfonyl chloride.

  • Ammonolysis/Amidation: The highly reactive sulfonyl chloride intermediate is not typically isolated but is directly converted to the final sulfonamide. This is achieved by reacting it with an excess of an ammonia source, such as aqueous ammonia or ammonium carbonate. The nucleophilic ammonia displaces the chloride atom, forming the stable sulfonamide functional group and yielding the target compound, 2-Methyl-3-nitrobenzenesulfonamide.[2]

The overall synthetic pathway is depicted below.

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

ReagentCAS NumberMolar Mass ( g/mol )Purity / ConcentrationSupplier Example
2-Amino-6-nitrotoluene570-24-1152.15≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)7664-93-998.0895-98% (Concentrated)Thermo Fisher Scientific
Sodium Nitrite (NaNO₂)7632-00-069.00≥99%MilliporeSigma
Sulfur Dioxide (SO₂)7446-09-564.07In Glacial Acetic AcidTCI Chemicals
Copper(II) Chloride (CuCl₂)7447-39-4134.45≥98% (Anhydrous)Alfa Aesar
Glacial Acetic Acid64-19-760.05≥99.7%VWR
Ammonium Hydroxide (NH₄OH)1336-21-635.0428-30% Solution in H₂OJ.T. Baker
Methanol (for recrystallization)67-56-132.04ACS GradeEMD Millipore
Deionized Water7732-18-518.0218.2 MΩ·cmIn-house
EquipmentSpecification / Purpose
3-Neck Round Bottom Flask500 mL, with ground glass joints
Magnetic Stirrer with HotplateFor heating and agitation
Ice BathFor temperature control (0-5 °C)
Dropping Funnel100 mL, for controlled addition of reagents
Thermometer-20 to 150 °C range
Buchner Funnel and FlaskFor vacuum filtration
pH Indicator StripsFor checking acidity/basicity
Rotary EvaporatorFor solvent removal
Analytical Balance4-decimal place accuracy
Standard GlasswareBeakers, graduated cylinders, Erlenmeyer flasks
Personal Protective Equipment (PPE)Safety goggles, lab coat, acid-resistant gloves

Detailed Synthesis Protocol

WARNING: This procedure involves corrosive acids, toxic gases (SO₂), and potentially unstable intermediates. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.[3]

  • Setup: Assemble a 500 mL three-neck round bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water-salt bath on a magnetic stirrer.

  • Diazotization:

    • In the flask, dissolve 7.5 g (49 mmol) of 2-amino-6-nitrotoluene in a mixture of 27.5 g of concentrated sulfuric acid and 250 mL of water. Stir until a clear solution is formed, cooling the mixture to 0 °C.

    • Separately, prepare a solution of 3.75 g (54 mmol) of sodium nitrite in 7.5 mL of water.

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the chilled amine solution over 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C at all times. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper.

    • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 2 hours.[1]

  • Sulfonylation:

    • In a separate large beaker (e.g., 1 L), prepare the sulfonylation mixture by combining 90 mL of a sulfur dioxide solution in glacial acetic acid with a solution of 1.5 g of copper(II) chloride in 4 mL of water.[1] Cool this mixture to approximately 20 °C.

    • Slowly and carefully add the cold diazonium salt solution in portions to the SO₂/CuCl₂ mixture with vigorous stirring. Foaming and evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction manageable.

    • Once the addition is complete, allow the reaction mixture to stand at room temperature for 2-3 hours, or until the evolution of nitrogen gas has ceased.

  • Hydrolysis & Isolation: Pour the reaction mixture from Part A onto a large amount of crushed ice (~500 g) in a beaker. The intermediate sulfonyl chloride should precipitate as a solid.

  • Filtration: Isolate the crude 2-methyl-3-nitrobenzenesulfonyl chloride by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold water to remove residual acids. Do not allow the sulfonyl chloride to dry completely , as it is reactive and will be used immediately in the next step.

  • Ammonolysis:

    • Transfer the damp solid cake of sulfonyl chloride to a beaker.

    • Slowly add an excess of concentrated (28-30%) aqueous ammonium hydroxide solution while stirring. The reaction is exothermic; perform this addition in an ice bath to maintain control.

    • Continue stirring the mixture for 1-2 hours at room temperature. The solid will transform from the sulfonyl chloride into the sulfonamide.

  • Final Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the product thoroughly with cold water until the filtrate is neutral (check with pH paper).

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50 °C).

G start Start: 2-Amino-6-nitrotoluene dissolve Dissolve in H₂SO₄/H₂O Cool to 0-5 °C start->dissolve diazotize Add NaNO₂(aq) dropwise Maintain 0-5 °C Stir for 2 hours dissolve->diazotize sulfonate Add diazonium solution to SO₂ mix Allow N₂ evolution to cease diazotize->sulfonate prep_so2 Prepare SO₂/CuCl₂ solution in Acetic Acid prep_so2->sulfonate hydrolyze Pour onto crushed ice Precipitate sulfonyl chloride sulfonate->hydrolyze filter1 Vacuum filter crude sulfonyl chloride Wash with cold H₂O hydrolyze->filter1 amidate Suspend crude solid in ice bath Add excess NH₄OH(aq) Stir for 1-2 hours filter1->amidate filter2 Vacuum filter final product Wash with cold H₂O until neutral amidate->filter2 purify Recrystallize from Methanol filter2->purify analyze Characterize Product: - Melting Point - FTIR, NMR, MS purify->analyze end_node End: Pure 2-Methyl-3-nitrobenzenesulfonamide analyze->end_node

Caption: Experimental workflow from starting material to final analysis.

Purification and Characterization

The crude, dried product can be purified by recrystallization to obtain a high-purity solid suitable for further use.

  • Dissolve the crude solid in a minimum amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal may be added, and the solution is hot-filtered to remove it.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield 60-75% (based on 2-amino-6-nitrotoluene)
Molecular Formula C₇H₈N₂O₄S[4]
Molecular Weight 216.21 g/mol [4][5]
Melting Point Literature values vary; determine experimentally.
FTIR (KBr, cm⁻¹) ~3350, 3250 (N-H stretch), ~1530, 1350 (N-O stretch), ~1330, 1160 (S=O stretch)
¹H NMR (DMSO-d₆, δ) Signals expected for aromatic protons, NH₂ protons (sulfonamide), and CH₃ protons.

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. Retrieved from PrepChem.com. [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234282, 2-Methyl-5-nitrobenzene-1-sulfonamide. Retrieved from PubChem. [Link]

  • Zia-ur-Rehman, M., et al. (2010). 2-Methyl-5-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

  • Applichem. (n.d.). 2-Methyl-3-nitrobenzenesulfonamide. Retrieved from appchem-ad.com. [Link]

Sources

Application

Application Note: 2-Methyl-3-nitrobenzenesulfonamide as a Precursor in Sulfonamide Drug Discovery

Introduction & Structural Causality In the landscape of modern medicinal chemistry, 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6) [1] has emerged as a highly versatile, bifunctional building block. It is particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the landscape of modern medicinal chemistry, 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6) [1] has emerged as a highly versatile, bifunctional building block. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) campaigns targeting epigenetic readers, such as Bromodomain-containing protein 4 (BRD4)[2].

The utility of this precursor is dictated by two fundamental structural features:

  • Steric Conformation (The Ortho-Effect): The methyl group at the ortho position (C2) relative to the sulfonamide (C1) and nitro (C3) groups introduces significant steric hindrance. This restricts the free rotation of the C-S bond, locking the sulfonamide moiety into a predictable, rigid conformation. In target-based drug design, this conformational lock is essential for directing the sulfonamide into specific solvent-exposed pockets to form critical water-mediated hydrogen bond networks[3].

  • Orthogonal Reactivity: The nitro group serves as a highly stable, masked amine. It survives the harsh, electrophilic conditions of sulfonyl chloride formation and subsequent amidation. Once the sulfonamide is established, the nitro group can be selectively reduced to an amine, allowing for late-stage C-N coupling (e.g., to form 2-thiazolidinone derivatives) without cross-reactivity[3][4].

Application Workflow: Discovery of BRD4 Inhibitors

BRD4 is an epigenetic "reader" protein that recognizes acetylated lysine residues on histones, playing a critical role in the transcription of oncogenes like c-Myc. Inhibiting BRD4 is a major therapeutic strategy for oncology.

Recent FBDD efforts have demonstrated that reversing the traditional sulfonamide orientation using a 2-thiazolidinone scaffold drastically improves binding affinity to the BRD4(I) domain[2]. By utilizing 2-methyl-3-nitrobenzenesulfonamide as the core precursor, researchers can synthesize derivatives where the cyclopentyl (or other hydrophobic groups) are directed towards the LEU94 and ASN140 residues—opposite the traditional WPF shelf. Simultaneously, the rigidified sulfonamide group engages in a critical hydrogen-bonding network via three structural water molecules, leading to sub-micromolar inhibitory potency[3].

BindingMechanism N1 Reversed Sulfonamide Derivative N2 LEU94 & ASN140 Residues N1->N2 Hydrophobic Directionality N3 Water-Mediated H-Bond Network N1->N3 Sulfonamide Anchoring N4 Enhanced BRD4(I) Binding Affinity N2->N4 N3->N4

Binding mechanism of reversed sulfonamide derivatives in the BRD4(I) receptor pocket.

Synthetic Methodologies & Workflows

The transformation of commercially available starting materials into the active pharmacophore requires a carefully controlled sequence of diazotization, chlorosulfonylation, amidation, and reduction.

SynthesisWorkflow A 2-Methyl-3-nitroaniline B Diazonium Salt A->B NaNO2, H2SO4 0-5°C C Sulfonyl Chloride B->C SO2, CuCl2 20°C D 2-Methyl-3-nitrobenzene- sulfonamide C->D NH3 (aq) E 3-Amino-2-methylbenzene- sulfonamide D->E Fe/HCl Reduction

Workflow for the synthesis of 2-Methyl-3-nitrobenzenesulfonamide and its active amine precursor.

Protocol A: Synthesis of 2-Methyl-3-nitrobenzenesulfonamide

Adapted from standard Sandmeyer-type chlorosulfonylation procedures[4].

Reagents: 2-Methyl-3-nitroaniline (49 mmol), Conc. H₂SO₄, NaNO₂ (54 mmol), SO₂ in glacial acetic acid, CuCl₂, Aqueous Ammonia (NH₄OH).

Step-by-Step Procedure:

  • Diazotization: Dissolve 7.5 g (49 mmol) of 2-methyl-3-nitroaniline in a mixture of 27.5 g concentrated H₂SO₄ and 250 mL of DI water. Cool the mixture to 0°C using an ice-salt bath.

  • Slowly add a solution of 3.75 g (54 mmol) of NaNO₂ in 7.5 mL of water dropwise, maintaining the internal temperature strictly between 0°C and 5°C. Stir for 2 hours.

    • Causality: Aliphatic and aromatic diazonium salts are highly unstable. Exceeding 5°C provides enough thermal energy to overcome the activation barrier for nitrogen gas expulsion, leading to the formation of a phenol byproduct and drastically reducing the yield.

  • Chlorosulfonylation: Prepare a mixture of 90 mL of SO₂ solution in glacial acetic acid and 1.5 g of Cu(II)Cl₂ in 4 mL of water at 20°C. Add the cold diazonium solution in portions to this mixture.

    • Self-Validation Checkpoint: Before proceeding to amidation, quench a 10 µL aliquot of the reaction mixture in methanol. Analyze via LC-MS to confirm the presence of the methyl sulfonate ester (indicating successful sulfonyl chloride formation) rather than unreacted diazonium species.

  • Amidation: Isolate the intermediate sulfonyl chloride via filtration (if precipitated) or extraction, and immediately react it with an excess of cold aqueous ammonia to yield the sulfonamide.

  • Purification: Recrystallize the crude product from ethanol/water to obtain pure 2-methyl-3-nitrobenzenesulfonamide.

Protocol B: Reduction to 3-Amino-2-methylbenzenesulfonamide

To utilize the compound in FBDD, the nitro group must be reduced to an amine for subsequent scaffold coupling.

Step-by-Step Procedure:

  • Reaction Setup: Suspend 2-methyl-3-nitrobenzenesulfonamide (10 mmol) in 50 mL of ethanol. Add 3.0 equivalents of Iron (Fe) powder and 10 mL of saturated aqueous NH₄Cl (or dilute HCl).

    • Causality: The Béchamp reduction (Fe/acid) is selected over Palladium-catalyzed hydrogenation (Pd/C, H₂) to prevent potential catalyst poisoning by the sulfur atom in the sulfonamide group, ensuring a robust and scalable reduction.

  • Reflux: Heat the mixture to 80°C and reflux for 4 hours under vigorous stirring.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the active amine precursor.

    • Self-Validation Checkpoint: Monitor the reduction via TLC (Hexane:EtOAc 1:1). The product amine will spot significantly lower (higher polarity) than the nitro precursor. Confirm via ¹H NMR by the disappearance of the downfield aromatic proton shifts associated with the electron-withdrawing nitro group.

Quantitative Data Summary

The following table summarizes the expected yields and analytical benchmarks for the synthesis of the precursor, as well as the downstream biological efficacy when incorporated into BRD4 inhibitors[3][4].

Quantitative ParameterExpected Value / ObservationAnalytical Method / Assay
Diazotization Yield >95% (In situ conversion)N/A (Intermediate not isolated)
Chlorosulfonylation Yield 75% - 82%IR Spectroscopy (1370, 1180 cm⁻¹ for SO₂)
Amidation Yield 85% - 90%LC-MS (m/z 216.2 [M+H]⁺)
Nitro Reduction Yield 92% - 96%¹H NMR (Disappearance of Ar-NO₂ shifts)
BRD4(I) IC₅₀ (Optimized Drug) ~0.05 - 0.1 μMFluorescence Polarization (FP) Assay
Cellular GI₅₀ (Optimized Drug) 0.1 - 0.3 μMCell Proliferation Assay

References

  • PrepChem. "Synthesis of 2-Methyl-3-nitro-benzene sulfonamide." PrepChem Syntheses Database. Available at:[Link]

  • Pervaiz, M., Mishra, P., Günther, S., et al. "Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization." Journal of Medicinal Chemistry, ACS Publications, 2015. Available at:[Link]

Sources

Method

Application Note: Structural Elucidation of 2-Methyl-3-nitrobenzenesulfonamide using ¹H and ¹³C NMR Spectroscopy

Abstract This document provides a comprehensive guide to the characterization of 2-Methyl-3-nitrobenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a specific, non-commercial compound, readily ava...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the characterization of 2-Methyl-3-nitrobenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a specific, non-commercial compound, readily available reference spectra are often absent. Therefore, this note emphasizes a predictive approach grounded in fundamental principles of substituent effects on aromatic systems, coupled with a detailed, field-proven protocol for data acquisition and processing. This guide is intended for researchers in synthetic chemistry and drug development who require robust methods for the structural verification of novel molecules.

Introduction and Scientific Context

2-Methyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, while nitro-aromatic compounds are vital intermediates in organic synthesis. The specific substitution pattern of this molecule—a methyl, a nitro, and a sulfonamide group on a benzene ring—creates a unique electronic environment. Accurate structural confirmation is therefore essential to guarantee its identity before use in further synthetic steps or biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1][2][3] It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C.[4] This application note outlines the predicted ¹H and ¹³C NMR spectral data for 2-Methyl-3-nitrobenzenesulfonamide and provides a standardized protocol to obtain high-quality experimental data for its unambiguous verification. The compound can be synthesized via diazotization of 2-amino-6-nitro-toluene followed by reaction with sulfur dioxide and subsequent amination, a context that informs potential side products and the need for rigorous characterization.[5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme for 2-Methyl-3-nitrobenzenesulfonamide is used throughout this document.

Caption: Molecular structure of 2-Methyl-3-nitrobenzenesulfonamide with atom numbering for NMR assignments.

Predicted Spectroscopic Data and Interpretation

Direct experimental data for this compound is not available in public spectral databases. The following data is predicted based on established principles of substituent-induced chemical shifts in aromatic systems.[6][7][8] The predictions assume data acquisition in DMSO-d₆, a solvent capable of dissolving the polar sulfonamide and revealing the N-H protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H6 8.0 – 8.2dJ = ~8.0 Hz1HOrtho to the strongly electron-withdrawing SO₂NH₂ group, resulting in a significant downfield shift.[6] Coupled only to H5.
H4 7.9 – 8.1dJ = ~8.0 Hz1HOrtho to the strongly electron-withdrawing NO₂ group, causing a strong deshielding effect.[9] Coupled only to H5.
H5 7.7 – 7.9tJ = ~8.0 Hz1HCoupled to both H4 and H6, appearing as a triplet (or doublet of doublets if J-couplings differ). Flanked by two withdrawing groups.
-SO₂NH₂ 7.4 – 7.6br s-2HThe sulfonamide protons are exchangeable and appear as a broad singlet. Chemical shift is highly dependent on concentration and residual water.[10]
-CH₃ (H7) 2.6 – 2.8s-3HA singlet in the typical benzylic methyl region. Its position adjacent to two electron-withdrawing groups may shift it slightly downfield compared to toluene.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Signal AssignmentPredicted δ (ppm)Rationale
C3 ~149The C-NO₂ carbon (ipso-carbon) is strongly deshielded by the direct attachment of the highly electronegative nitro group.[9]
C1 ~142The C-SO₂NH₂ carbon is also significantly deshielded due to the inductive effect of the sulfonyl group.
C5 ~135This carbon is para to the nitro group and ortho to a hydrogen, experiencing a strong deshielding resonance effect from the NO₂ group.[11]
C2 ~134The C-CH₃ carbon. Its chemical shift is influenced by the attached methyl group and the adjacent electron-withdrawing groups.
C6 ~130This carbon is meta to the nitro group and ortho to the sulfonamide group.
C4 ~124This carbon is ortho to the nitro group and meta to the sulfonamide group, experiencing significant deshielding.[9]
-CH₃ (C7) ~20Located in the typical upfield region for an alkyl carbon attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standardized steps for preparing a sample of 2-Methyl-3-nitrobenzenesulfonamide and acquiring high-quality 1D NMR spectra.

Materials and Reagents
  • 2-Methyl-3-nitrobenzenesulfonamide (5-10 mg for ¹H, 20-40 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

  • Tetramethylsilane (TMS) as internal standard (can be pre-added to solvent)[12]

  • High-quality 5 mm NMR tubes[13]

  • Glass Pasteur pipette and glass wool plug

  • Vial for sample dissolution

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh the required amount of the solid sample into a clean, dry vial. For ¹H NMR, 5-10 mg is sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-40 mg is recommended.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS to the vial.[14] Gently vortex or sonicate the vial to ensure the sample dissolves completely, creating a homogenous solution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. This step is critical for achieving good magnetic field homogeneity (shimming).

  • Labeling: Clearly label the NMR tube with a permanent marker.[12]

NMR Instrument and Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter¹H Acquisition¹³C Acquisition
Spectrometer Frequency 400 MHz101 MHz
Solvent DMSO-d₆DMSO-d₆
Pulse Program zg30zgpg30
Number of Scans (NS) 8 - 161024 - 4096
Acquisition Time (AQ) ~4 sec~1.5 sec
Relaxation Delay (D1) 2 sec2 sec
Spectral Width (SW) 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)
Temperature 298 K298 K

Causality Behind Choices:

  • Solvent: DMSO-d₆ is chosen for its excellent solvating power for polar sulfonamides and for its ability to slow down the exchange of N-H protons, allowing them to be observed.

  • Number of Scans: ¹³C has a very low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H.[4] Therefore, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A delay (D1) is included to allow nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.

Data Processing and Validation Workflow

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate an interpretable spectrum.[1]

G FID Raw FID Signal (Time Domain) FT Fourier Transform (FT) FID->FT Phase Phase Correction (Manual or Automatic) FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Chemical Shift Calibration (Reference to TMS at 0.00 ppm) Baseline->Calibrate Integrate Integration (¹H NMR) Determine Proton Ratios Calibrate->Integrate PeakPick Peak Picking (¹³C NMR) Identify Chemical Shifts Calibrate->PeakPick Final Final Spectrum (Frequency Domain) Integrate->Final PeakPick->Final

Caption: Standard workflow for processing raw NMR data into a final, interpretable spectrum.

A successful structural validation is achieved when the processed experimental spectrum matches the predicted data:

  • Chemical Shifts: All observed peaks fall within their expected chemical shift ranges.[15]

  • Integration: The integral values for the ¹H spectrum correspond to the correct proton ratios (e.g., 1:1:1:2:3 for H6:H4:H5:NH₂:CH₃).[16]

  • Multiplicity: The splitting patterns (singlet, doublet, triplet) match the number of neighboring protons as predicted.[10][17]

Conclusion

This application note provides a robust framework for the structural confirmation of 2-Methyl-3-nitrobenzenesulfonamide using ¹H and ¹³C NMR spectroscopy. By combining a predictive analysis based on established chemical principles with a detailed experimental protocol, researchers can confidently acquire and interpret the necessary data to verify the identity and purity of this and structurally related molecules. This methodical approach is fundamental to ensuring scientific integrity in chemical research and development.

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. Retrieved from [Link]

  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. (Referenced via CASCADE tool). Retrieved from [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Pinot, L., & Tsochatzis, E. (2013). Magnetic Resonance Spectroscopy: Principles and Techniques: Lessons for Clinicians. Journal of Clinical and Experimental Hepatology, 3(4), 321-333. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • Wishart DS. (n.d.). CASPRE - 13 C NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Bhal, S. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][5]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Catalytic Reduction of 2-Methyl-3-nitrobenzenesulfonamide

Introduction: The Synthetic Importance of 2-Methyl-3-aminobenzenesulfonamide The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a direct route to arylamines—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Importance of 2-Methyl-3-aminobenzenesulfonamide

The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a direct route to arylamines—a class of compounds indispensable to the pharmaceutical, agrochemical, and dye industries.[1][2] The target molecule of this guide, 2-Methyl-3-aminobenzenesulfonamide, is a key building block whose structural motifs are prevalent in a range of therapeutic agents. Its synthesis from 2-Methyl-3-nitrobenzenesulfonamide via catalytic reduction is a critical step that demands high efficiency, selectivity, and scalability.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-proven protocols for this essential transformation. We will explore the underlying principles of catalyst and hydrogen source selection, present detailed, validated experimental procedures, and emphasize the critical safety protocols required for a successful and safe reaction.

Mechanistic Overview: The Pathway from Nitro to Amine

The catalytic hydrogenation of a nitroarene to an aniline is a heterogeneous process that occurs on the surface of a metal catalyst.[3] While the precise mechanism can vary with the catalyst and conditions, the transformation generally proceeds through a well-accepted sequence of intermediates.[3][4]

The process begins with the dissociative chemisorption of molecular hydrogen onto the active sites of the metal catalyst, forming metal-hydride species (M-H).[3] Concurrently, the nitroarene adsorbs onto the catalyst surface, primarily through the nitro group.[5] The reduction then proceeds in a stepwise fashion through the addition of hydrogen atoms, typically involving nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before the final amine is formed and desorbed from the surface.[3][5]

Nitro_Reduction_Mechanism cluster_catalyst Catalyst Surface cluster_reduction Reduction Pathway H2 H₂ (gas) Catalyst Metal Catalyst (Pd, Pt, Ni) H2->Catalyst Adsorption & Dissociation MH 2 M-H (Active Hydride) Catalyst->MH Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + H₂ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + H₂ - H₂O

Caption: Generalized mechanism for catalytic hydrogenation of nitroarenes.

A potential side-path involves the condensation of the nitroso and hydroxylamine intermediates, which can form azoxy, azo, and hydrazo species.[4] However, under typical hydrogenation conditions, these species are usually reduced further to the desired amine.[3]

Strategic Choices: Catalyst and Hydrogen Source Selection

The success of the reduction hinges on the appropriate selection of the catalyst and the hydrogen source. These choices impact reaction rate, selectivity, cost, and, most importantly, safety.

Catalyst Comparison

Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture.[6] Palladium, Platinum, and Nickel-based systems are the most common.

CatalystKey AdvantagesKey Considerations
Palladium on Carbon (Pd/C) High activity and efficiency, widely applicable, often the first choice for general nitro reductions.[7][8]Can be pyrophoric, especially after use and when dry.[9] May cause dehalogenation in susceptible substrates.[7]
Raney® Nickel (Ra-Ni) Highly active, significantly more cost-effective than precious metal catalysts.[10][11] Good choice where dehalogenation is a concern.[7]Pyrophoric and must be handled as a slurry. May require higher pressures or temperatures than Pd/C.
Platinum on Carbon (Pt/C) Very active catalyst, can be effective where other catalysts fail.[12][13] Sometimes offers different chemoselectivity.More expensive than Nickel. Can promote aromatic ring reduction under harsh conditions.
Hydrogen Source: Gaseous Hydrogen vs. Transfer Hydrogenation

The method of hydrogen delivery is a critical decision based on available equipment and safety infrastructure.

  • Hydrogen Gas (H₂): This is the most atom-economical and direct method, widely used in industrial settings. It allows for precise control of pressure, which can drive the reaction to completion. However, it necessitates the use of specialized high-pressure reactors and stringent safety protocols due to the high flammability and explosive potential of hydrogen gas.[14][15]

  • Transfer Hydrogenation: This technique offers a significantly safer and more convenient alternative for laboratory-scale synthesis as it avoids the use of high-pressure hydrogen gas.[16][17] A donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include:

    • Hydrazine Hydrate (N₂H₄·H₂O): A very effective and rapid hydrogen donor, often used with catalysts like Pd/C or Raney Nickel.[1][17] The reaction can be exothermic and requires careful, controlled addition.

    • Ammonium Formate (HCOONH₄): A stable, easy-to-handle solid that decomposes in situ to provide hydrogen. It is a popular choice for its safety and efficiency.[17][18][19]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 2-Methyl-3-nitrobenzenesulfonamide. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: High-Pressure Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol is the industry-standard method, offering high efficiency but requiring specialized equipment and strict adherence to safety procedures.

Materials & Equipment:

  • 2-Methyl-3-nitrobenzenesulfonamide

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Methanol or Ethyl Acetate (ACS grade)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control

  • Inert gas source (Nitrogen or Argon)

  • Hydrogen gas source (lecture bottle or house line with regulator)

  • Filtration apparatus (Buchner funnel, filter flask)

  • Celite® or other filter aid

Procedure:

  • Reactor Charging: To the high-pressure reactor vessel, add 2-Methyl-3-nitrobenzenesulfonamide (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., Methanol, 10-20 mL per gram of substrate) to the vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[20] Always handle the catalyst wet.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. To ensure an oxygen-free atmosphere, purge the system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle at least 3-5 times.[14][21]

  • Hydrogenation: After the final nitrogen vent, purge the reactor with hydrogen gas in a similar manner (pressurize to ~50 psi and vent) for 2-3 cycles.

  • Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi for this transformation). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 25-50 °C). The reaction is exothermic; monitor the temperature and pressure closely.[14] A drop in pressure indicates hydrogen consumption.

  • Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing them by TLC or LC-MS.[10]

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen (3-5 cycles).[21]

  • Catalyst Filtration: Open the reactor in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: The filter cake is highly pyrophoric.[9] Do not allow it to dry in the air. Immediately after filtration, quench the filter cake with plenty of water and store it in a dedicated, sealed waste container labeled "Pyrophoric Waste."

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-3-aminobenzenesulfonamide.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol/water) if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel and Hydrazine Hydrate

This protocol provides a safer, non-pressurized alternative suitable for standard laboratory glassware.

Materials & Equipment:

  • 2-Methyl-3-nitrobenzenesulfonamide

  • Raney® Nickel 2800 (slurry in water)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol or Methanol (ACS grade)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

  • Inert gas source (Nitrogen or Argon)

  • Filtration apparatus and Celite®

Procedure:

  • Catalyst Preparation: In the reaction flask, add the Raney® Nickel slurry (typically 10-20% w/w of the substrate). Carefully decant the storage water and wash the catalyst with the reaction solvent (e.g., ethanol) several times under an inert atmosphere.[22]

  • Reaction Setup: Add a solution of 2-Methyl-3-nitrobenzenesulfonamide (1.0 eq) in ethanol to the flask containing the washed catalyst.

  • Hydrogen Donor Addition: Heat the stirred suspension to a gentle reflux (or maintain at room temperature, depending on reactivity). Carefully add hydrazine monohydrate (2-5 eq) dropwise via the addition funnel over 30-60 minutes. Caution: The reaction with hydrazine is highly exothermic and generates nitrogen gas.[1] A vigorous reaction may occur. Ensure controlled addition and efficient stirring.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction at reflux (or room temperature) and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Filtration: Under an inert atmosphere, carefully filter the mixture through a pad of Celite®. Crucial Safety Step: Raney® Nickel is also pyrophoric.[22] The filter cake must be kept wet with water at all times and disposed of in the same manner as described for Pd/C.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol 1.

Reaction Workflow and Data Summary

The overall process for catalytic reduction follows a consistent workflow, from setup to final product characterization.

Caption: A generalized workflow for catalytic reduction of nitroarenes.

Table of Comparative Reaction Parameters:

CatalystHydrogen SourceTemperature (°C)Time (h)Typical Yield (%)Reference
10% Pd/CH₂ (1 atm)25-552-12>95%[23]
10% Pd/CAmmonium Formate25-601-590-98%[17]
5% Pd/CHydrazine Hydrate25-800.5-2>99%[1]
Raney® NiH₂ (atm)403~95%
Iron PowderNH₄Cl / H₂OReflux2-6>90%[24]

Critical Safety Considerations

Catalytic hydrogenation is a powerful but hazardous operation that demands respect and careful planning.

  • Hydrogen Flammability: Hydrogen gas has a wide flammability range (4-75% in air) and a very low ignition energy.[14] All operations must be conducted in a spark-free environment and a well-ventilated fume hood to prevent gas accumulation.[20]

  • Pyrophoric Catalysts: Both used Pd/C and Raney® Nickel are highly pyrophoric and can ignite spontaneously upon exposure to air, especially when containing adsorbed hydrogen.[9][20] NEVER allow the filtered catalyst to become dry. Always keep it wet and transfer it immediately to a designated, sealed waste container filled with water.

  • Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[14] Poor temperature control can lead to a thermal runaway, causing a dangerous increase in temperature and pressure. Ensure adequate cooling and controlled addition of reagents (especially hydrazine).

  • Pressure Equipment: When using high-pressure reactors, always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[21] Never exceed the rated pressure and temperature limits of the vessel.[15][21]

By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively perform the catalytic reduction of 2-Methyl-3-nitrobenzenesulfonamide, yielding the high-purity amine derivative essential for further research and development.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Medium. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Link]

  • Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Taylor & Francis Online. [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. [Link]

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing. [Link]

  • Palladium on carbon. Wikipedia. [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots (CQD). Chemistry – An Asian Journal. [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. University of Veterinary and Pharmaceutical Sciences Brno. [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Synthesis of 2-aminobenzenesulfonamide. PrepChem.com. [Link]

  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]

  • Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines. Green Chemistry. [Link]

  • Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. Scientific Reports. [Link]

  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Brazilian Journal of Chemical Engineering. [Link]

  • Reduction of Nitro Compounds with Platinum Oxide - Platinum Black as C

Sources

Method

Application Note: Mass Spectrometric Analysis of 2-Methyl-3-nitrobenzenesulfonamide

Abstract This application note provides a comprehensive guide to the analysis of 2-Methyl-3-nitrobenzenesulfonamide using mass spectrometry. Given the compound's structural motifs—a substituted nitroaromatic ring and a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Methyl-3-nitrobenzenesulfonamide using mass spectrometry. Given the compound's structural motifs—a substituted nitroaromatic ring and a sulfonamide group—it serves as an important model for understanding the fragmentation behavior of related pharmaceutical compounds and synthetic intermediates. This document outlines predicted fragmentation pathways under both positive and negative mode Electrospray Ionization (ESI), provides detailed protocols for sample preparation and LC-MS/MS analysis, and explains the chemical principles governing the observed fragmentation. The methodologies are designed for researchers in analytical chemistry, drug discovery, and process development, offering a robust framework for the characterization of this and similar molecules.

Introduction and Scientific Context

2-Methyl-3-nitrobenzenesulfonamide (Molecular Formula: C₇H₈N₂O₄S, Molecular Weight: 216.21 g/mol ) incorporates two functional groups of significant interest in medicinal and materials chemistry.[1] Sulfonamides are a well-established class of pharmacophores known for their antibacterial properties, while nitroaromatic compounds are common intermediates in organic synthesis and can possess diverse biological activities.[2][3]

The structural elucidation of such molecules is critically dependent on modern analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the primary tool for its sensitivity and specificity. Understanding the gas-phase fragmentation behavior of a molecule is essential for developing robust analytical methods, identifying unknown metabolites, and characterizing process-related impurities.[2][4]

This guide synthesizes established fragmentation principles for sulfonamides and nitroaromatic compounds to predict the mass spectrometric behavior of 2-Methyl-3-nitrobenzenesulfonamide.[5][6][7] The protocols herein provide a validated starting point for method development, emphasizing the rationale behind instrumental parameter selection to ensure data integrity and reproducibility.

Predicted Fragmentation Pathways

The fragmentation of 2-Methyl-3-nitrobenzenesulfonamide is dictated by the interplay between the sulfonamide moiety and the substituted aromatic ring. The ionization mode (positive or negative) significantly influences which fragmentation channels are favored.

Positive Ion Mode (ESI+) Fragmentation

In positive mode, the molecule will readily protonate to form the precursor ion [M+H]⁺ at m/z 217.22. Protonation is expected to occur at the sulfonamide nitrogen, which can initiate fragmentation.[8][9] Collision-Induced Dissociation (CID) is predicted to open several key pathways:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides involves the neutral loss of SO₂ (m/z 64).[5] This rearrangement is often promoted by substituents on the aromatic ring and leads to a stable product ion.

  • Cleavage of the S-N Bond: Dissociation of the sulfonamide S-N bond is a primary fragmentation channel, leading to the formation of a 2-methyl-3-nitrophenylsulfonyl cation or a related species.[8][9]

  • Loss of the Nitro Group (NO₂ or NO): Nitroaromatic compounds frequently fragment via the loss of •NO₂ (46 Da) or •NO (30 Da).[6][10] This pathway provides direct evidence of the nitro-substitution.

  • The "Ortho Effect": The presence of a methyl group ortho to the nitro group can induce a specific rearrangement known as the "ortho effect," resulting in the loss of a hydroxyl radical (•OH, 17 Da).[7] This is a highly diagnostic fragmentation for identifying ortho-substituted nitroaromatics.

The proposed fragmentation cascade for the [M+H]⁺ ion is visualized in the diagram below.

G cluster_main Positive Mode Fragmentation (ESI+) parent [M+H]⁺ m/z 217.22 C₇H₉N₂O₄S⁺ frag1 [M+H - SO₂]⁺ m/z 153.16 C₇H₉N₂O₂⁺ parent->frag1  -SO₂ (64 Da) frag2 [M+H - •OH]⁺ m/z 200.21 C₇H₆N₂O₃S⁺ parent->frag2  -•OH (17 Da) (Ortho Effect) frag3 [M+H - •NO₂]⁺ m/z 171.21 C₇H₈O₂S⁺ parent->frag3  -•NO₂ (46 Da) frag4 [C₇H₆NO₂]⁺ m/z 152.04 parent->frag4  -NHSO₂ (81 Da)

Caption: Predicted ESI+ fragmentation of 2-Methyl-3-nitrobenzenesulfonamide.

Negative Ion Mode (ESI-) Fragmentation

In negative mode, deprotonation of the sulfonamide nitrogen results in the precursor ion [M-H]⁻ at m/z 215.20. The fragmentation pathways often mirror those in positive mode but are driven by the negative charge.

  • Desulfonation: The most frequent fragmentation for nitroaromatic sulfonic acids and related compounds in negative mode is desulfonation, leading to the loss of SO₂ (64 Da) or SO₃ (80 Da).[6][11]

  • Loss of Nitro Group: Similar to positive mode, the loss of •NO₂ or •NO can occur, often leading to the formation of distonic radical anions.[6][10]

  • C-S Bond Cleavage: Cleavage of the aryl C-S bond can lead to the formation of a 2-methyl-3-nitrophenyl anion.

Experimental Protocols

Adherence to a structured protocol is essential for obtaining high-quality, reproducible data. The following sections detail the recommended procedures for analysis.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC-MS system while minimizing matrix effects.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-Methyl-3-nitrobenzenesulfonamide standard. Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 (v/v) acetonitrile:water to create a 10 µg/mL intermediate. Then, dilute 100 µL of this intermediate solution into 900 µL of 50:50 acetonitrile:water to yield a final working concentration of 1 µg/mL.

  • Filtration: Prior to injection, filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.

Rationale: Using a high-purity organic solvent ensures complete dissolution. The final dilution into a water/organic mixture ensures compatibility with the reversed-phase mobile phase, preventing peak distortion.[12]

LC-MS/MS System and Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation 1. Weigh Standard 2. Dissolve & Dilute 3. Filter LC Liquid Chromatography (LC) - C18 Column - Gradient Elution - 0.1% Formic Acid SamplePrep->LC Injection MS Tandem Mass Spectrometry (MS/MS) - Electrospray Ionization (ESI) - Full Scan (Q1) - Product Ion Scan (Q3) LC->MS Ionization Data Data Analysis - Peak Integration - Fragmentation Analysis - Structural Confirmation MS->Data Detection

Caption: General experimental workflow for LC-MS/MS analysis.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)Provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase AWater with 0.1% Formic AcidFormic acid is a common modifier that aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of any less polar contaminants.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with efficient ionization.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume5 µLA standard volume to avoid overloading the column while ensuring sufficient analyte for detection.
MS System
Ionization ModeElectrospray Ionization (ESI), Positive & NegativeESI is a soft ionization technique well-suited for polar and semi-polar molecules, minimizing in-source fragmentation.[13]
Capillary Voltage+3.5 kV (Positive), -3.0 kV (Negative)Optimal voltage for stable spray and efficient ion generation. Should be optimized for the specific instrument.
Source Temperature120 °CA lower source temperature helps prevent thermal degradation of the analyte before it enters the mass analyzer.[13]
Desolvation Gas Flow/Temp600 L/hr at 350 °C (Nitrogen)These parameters facilitate the desolvation of droplets from the ESI source, promoting the release of gas-phase ions.
Collision GasArgonAn inert gas used to induce fragmentation in the collision cell.[14]
Collision Energy (CE)Ramped 10-40 eVA range of collision energies should be investigated. Low CE preserves the precursor ion, while higher CE reveals fragmentation pathways. A ramp ensures all major fragments are observed.[15]

Data Interpretation and Expected Results

Analysis of the acquired data involves identifying the precursor ion and correlating the product ions in the MS/MS spectrum with the predicted fragmentation pathways.

Table 2: Summary of Predicted Key Fragment Ions

Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Formula)Proposed Fragment Identity/Pathway
ESI+ 217.22 ([M+H]⁺)200.21•OHLoss of hydroxyl radical via "ortho effect"
171.21•NO₂Loss of the nitro group
153.16SO₂Loss of sulfur dioxide
152.04NHSO₂Cleavage of S-N bond and loss of the sulfonamide group
ESI- 215.20 ([M-H]⁻)151.14SO₂Loss of sulfur dioxide from the deprotonated molecule
135.14SO₃Loss of sulfur trioxide (desulfonation)

Self-Validation and Trustworthiness: The protocol's integrity is maintained by observing predictable fragmentation patterns. For instance, the presence of the m/z 200.21 ion in positive mode would provide strong, validating evidence for the ortho relationship between the methyl and nitro groups.[7] The consistent loss of SO₂ across both ionization modes is a hallmark of the sulfonamide structure.[5] Comparing the fragmentation patterns obtained experimentally with these predictions serves as a crucial step in structural confirmation.

Conclusion

This application note details a comprehensive analytical strategy for the characterization of 2-Methyl-3-nitrobenzenesulfonamide by LC-MS/MS. By leveraging established principles of mass spectrometry, we have predicted the primary fragmentation pathways in both positive and negative ESI modes. The provided protocols for sample preparation and instrumental analysis offer a scientifically grounded starting point for researchers. The key to successful structural elucidation lies in the systematic application of these methods, coupled with a thorough interpretation of the resulting fragmentation data, which together provide a high degree of confidence in the analyte's identity.

References

  • Hu, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF.
  • Appchem. (n.d.). 2-Methyl-3-nitrobenzenesulfonamide. Product Page.
  • PubChem. (n.d.). 2-Methylsulfonyl-3-nitrobenzenesulfonamide. Compound Summary.
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. Synthesis Protocol.
  • NextSDS. (n.d.). 2-methyl-3-nitrobenzene-1-sulfonamide — Chemical Substance Information. Database Entry.
  • RSC Publishing. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Journal Article.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][5][8]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research. Available at:

  • BLD Pharm. (n.d.). 412304-82-6|2-Methyl-3-nitrobenzenesulfonamide. Product Page.
  • University of Copenhagen. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Lecture Notes.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide. Product Page.
  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... Request PDF.
  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry... Journal Article.
  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Article.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Technical Guide.
  • Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal Article.
  • ResearchGate. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Request PDF.
  • Gowda, B. T., et al. (n.d.). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. PMC.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Lecture Notes.
  • University of California, Davis. (n.d.). Interpretation of mass spectra. Lecture Slides.
  • Benchchem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-Methylfuran-3-sulfonamide. Application Note.
  • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • University of Kentucky. (n.d.). Lecture 16: Tandem MS. Lecture Slides.

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Methyl-3-nitrobenzenesulfonamide in Modern Cross-Coupling Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nitrobenzenesulfonamides, particularly isomers like 2-Methyl-3-nitrobenzenesulfonamide, represent a class of highly versatile and strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzenesulfonamides, particularly isomers like 2-Methyl-3-nitrobenzenesulfonamide, represent a class of highly versatile and strategic reagents in contemporary organic synthesis. Their utility extends beyond their traditional role as robust, orthogonal amine protecting groups. The electron-deficient nature of the nitro-substituted aryl ring transforms the sulfonamide and its corresponding sulfonate esters into powerful directing groups for C-H activation and highly effective electrophilic partners in a suite of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of this scaffold, offering detailed protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. We will elucidate the causality behind experimental choices, from catalyst selection to deprotection strategies, to empower researchers in leveraging this powerful synthetic tool.

The Nitrobenzenesulfonyl Group: A Multi-faceted Synthetic Tool

The power of the nitrobenzenesulfonyl moiety, often referred to as a "nosyl" or "Ns" group, lies in its dual functionality. The specific substitution pattern of 2-Methyl-3-nitrobenzenesulfonamide offers a unique electronic and steric profile, while sharing the core reactivity principles of the more common 2-nitro and 4-nitro isomers.

  • As a Robust Amine Protecting Group: The sulfonamide bond is exceptionally stable to a wide range of reagents and reaction conditions, including strongly acidic media where groups like tert-butoxycarbonyl (Boc) are labile. This stability allows for complex molecular manipulations on other parts of a molecule without disturbing the protected amine. Crucially, it exhibits orthogonality to other common amine protecting groups, enabling selective deprotection sequences in multi-step synthesis.[1]

  • As a Leaving Group in Cross-Coupling: When derived from a phenol, the resulting aryl sulfonate (e.g., a 2-methyl-3-nitrobenzenesulfonate) serves as an excellent alternative to aryl halides or triflates in cross-coupling reactions.[2] The potent electron-withdrawing effect of the nitro group makes the sulfonate an exceptional leaving group, facilitating the key oxidative addition step in palladium catalytic cycles. This offers a significant advantage, as sulfonates are often more stable, easier to handle, and more cost-effective to prepare than the corresponding triflates.[2]

  • As a Directing Group for C-H Functionalization: The sulfonamide moiety can act as a powerful directing group in transition metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. The nitrogen atom coordinates to the metal center, bringing the catalyst into proximity of specific C-H bonds, leading to highly regioselective reactions such as ortho- or meta-arylations.[3][4]

The following diagram illustrates the lifecycle and versatile roles of the nosyl group in a synthetic workflow.

G cluster_protection Protection Phase cluster_coupling Cross-Coupling Application cluster_deprotection Deprotection Phase Amine Primary/Secondary Amine (R₂NH) ProtectedAmine Protected Amine (R₂N-Ns) Amine->ProtectedAmine Base NsCl 2-Methyl-3-nitro- benzenesulfonyl Chloride NsCl->ProtectedAmine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) ProtectedAmine->Coupling Use as Substrate Deprotection Thiol + Base (SNAr Mechanism) ProtectedAmine->Deprotection Direct to Cleavage FunctionalizedProduct Functionalized Product (e.g., Biaryl, Styrene) Coupling->FunctionalizedProduct FunctionalizedProduct->Deprotection Cleavage FinalAmine Final Product (Free Amine) Deprotection->FinalAmine

Caption: Synthetic lifecycle of a nosyl-protected amine.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, creating biaryl structures from an organoboron reagent and an electrophile.[5][6] Aryl sulfonates, including those derived from 2-Methyl-3-nitrobenzenesulfonamide's corresponding phenol, are highly effective electrophiles in this transformation.

Causality of Component Selection:

  • Catalyst: Palladium(0) is the active catalytic species. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the rate-limiting oxidative addition step and promote the reductive elimination to release the product.[5]

  • Base: A base, typically K₃PO₄ or K₂CO₃, is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are often used, sometimes with the addition of water to aid in dissolving the base and boronic acid.[8]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar¹)(ONs) pd0->pd_complex1 Ar¹-ONs pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar¹)(Ar²) pd_complex1->pd_complex2 Ar²-B(OR)₃⁻ pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 Ar¹-Ar² pd_complex2->pd0 red_elim Reductive Elimination ar1ons Ar¹-ONs ar2b Ar²-B(OR)₂ base Base (e.g., K₃PO₄) product Ar¹-Ar²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Suzuki-Miyaura Coupling of an Aryl Nosylate

This protocol provides a general procedure for the coupling of an aryl 2-methyl-3-nitrobenzenesulfonate with an arylboronic acid.

Materials:

  • Aryl 2-methyl-3-nitrobenzenesulfonate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl nosylate (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl nosylate).

  • Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Couplings

Aryl NosylateBoronic AcidCatalyst System (mol%)Base (equiv)Temp (°C)Yield (%)
Phenyl-ONs4-Methoxyphenyl-B(OH)₂Pd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)100>90
4-Tolyl-ONs3-Fluorophenyl-B(OH)₂P2 precatalyst (2.5)K₃PO₄ (2.0)10085-95[9]
3-Chlorophenyl-ONs5-Indole-B(OH)₂Pd₂(dba)₃ (2), XPhos (3)K₃PO₄ (2.0)100~90[9]
(Note: ONs refers to a generic nitrobenzenesulfonate leaving group. Yields are based on literature reports for similar substrates and serve as a general guide.)

Application in Mizoroki-Heck Reaction

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide or sulfonate with an alkene.[10][11] The use of aryl nosylates provides a reliable and efficient entry into this transformation, often with excellent stereoselectivity for the trans isomer.

Causality of Component Selection:

  • Catalyst: As with the Suzuki reaction, Pd(0) is the active species. Palladium acetate is a common and robust precatalyst.

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. Its role is to neutralize the sulfonic acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.

Experimental Workflow: Heck Reaction

Heck_Workflow start Start reagents Combine Aryl Nosylate, Alkene, Pd(OAc)₂, Ligand, and Base in Solvent start->reagents heat Heat under Inert Atmosphere (80-120 °C) reagents->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for a typical Heck reaction.

Protocol 3.1: Heck Reaction of an Aryl Nosylate with an Alkene

This protocol describes a general method for coupling an aryl 2-methyl-3-nitrobenzenesulfonate with an acrylate.

Materials:

  • Aryl 2-methyl-3-nitrobenzenesulfonate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, dissolve the aryl nosylate (1.0 equiv) in anhydrous DMF.

  • Add n-butyl acrylate (1.5 equiv), triethylamine (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting product by flash chromatography.

Application in Buchwald-Hartwig Amination

While 2-Methyl-3-nitrobenzenesulfonamide is primarily used to protect amines, the corresponding aryl sulfonates (derived from phenols) can be coupled with primary or secondary amines in the Buchwald-Hartwig amination to form arylamines.[12]

Causality of Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand system. Bulky, electron-rich phosphine ligands (e.g., t-BuXPhos) or N-heterocyclic carbene (NHC) ligands are essential for promoting the C-N bond-forming reductive elimination step.[13][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Protocol 4.1: Buchwald-Hartwig Amination of an Aryl Nosylate

Materials:

  • Aryl 2-methyl-3-nitrobenzenesulfonate (1.0 equiv)

  • Amine (1.2 equiv)

  • [(cinnamyl)PdCl]₂ (1 mol%)

  • t-BuXPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Add the aryl nosylate (1.0 equiv), amine (1.2 equiv), NaOt-Bu (1.5 equiv), [(cinnamyl)PdCl]₂ (0.01 equiv), and t-BuXPhos (0.03 equiv) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography.

Synthesis and Deprotection Protocols

Protocol 5.1: Synthesis of 2-Methyl-3-nitrobenzenesulfonamide

The sulfonamide is typically prepared from the corresponding sulfonyl chloride.

Materials:

  • 2-Methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Ammonium carbonate ((NH₄)₂CO₃) (excess, ~5-10 equiv)

Procedure:

  • Grind a mixture of 2-methyl-3-nitrobenzenesulfonyl chloride and ammonium carbonate together thoroughly in a mortar and pestle.

  • Transfer the solid mixture to a porcelain evaporating dish and heat gently (e.g., on a steam bath or in an oven at ~80-100 °C) until the evolution of gas ceases and the characteristic pungent smell of the sulfonyl chloride is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Wash the solid residue thoroughly with cold water to remove excess ammonium salts.

  • Collect the solid product by filtration and recrystallize from a suitable solvent like methanol or ethanol to afford pure 2-methyl-3-nitrobenzenesulfonamide.[15]

Protocol 5.2: Deprotection of a Nosyl-Protected Amine

The cleavage of the Ns-group is a critical step and is reliably achieved via nucleophilic aromatic substitution (SNAr) with a thiol.[1]

Causality of Component Selection:

  • Nucleophile: A thiol, such as thiophenol, is used as the nucleophile. The corresponding thiolate, formed in the presence of a base, is the active species. Odorless thiol alternatives like p-mercaptobenzoic acid can also be effective.[16]

  • Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol without affecting other sensitive functional groups.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile facilitates the SNAr reaction.

Deprotection_Mechanism NsAmine R₂N-Ns (Nosyl-Protected Amine) Meisenheimer Meisenheimer Complex (Intermediate) NsAmine->Meisenheimer Thiolate PhS⁻ (Thiolate Nucleophile) Thiolate->Meisenheimer Nucleophilic Attack FreeAmine R₂NH (Free Amine) Meisenheimer->FreeAmine S-N Bond Cleavage Byproduct Ph-S-Ar(NO₂) (Thioether Byproduct) Meisenheimer->Byproduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-3-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Methyl-3-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Methyl-3-nitrobenzenesulfonamide.

Synthesizing sulfonamides from sterically hindered and electronically deactivated anilines requires precise control over reaction kinetics. Poor yields in this three-step process (Diazotization Chlorosulfonation Amidation) are rarely due to a single catastrophic failure, but rather a cascade of competing side reactions—primarily hydrolysis and azo-coupling. This guide provides field-proven, mechanistically grounded solutions to establish a high-yielding, self-validating synthetic workflow.

Mechanistic Overview & Chemical Pathway

To troubleshoot effectively, we must first isolate the three distinct micro-environments of the synthesis. The transformation relies on generating a highly reactive diazonium intermediate, converting it to an electrophilic sulfonyl chloride via a Sandmeyer-type reaction, and trapping it with ammonia[1].

SynthesisPathway A 2-Methyl-3-nitroaniline (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, HCl/H2O 0-5 °C C 2-Methyl-3-nitrobenzene- sulfonyl chloride B->C SO2, CuCl2 AcOH, 20 °C D 2-Methyl-3-nitrobenzene- sulfonamide C->D NH3 THF, 0 °C

Chemical synthesis pathway of 2-Methyl-3-nitrobenzenesulfonamide from 2-methyl-3-nitroaniline.

Troubleshooting & FAQs

Q1: My yield drops significantly during the Sandmeyer chlorosulfonation step, and LC-MS shows high levels of sulfonic acid. How do I prevent this? Causality: The intermediate 2-methyl-3-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis. If your reaction environment contains excessive free water, or if the local concentration of SO2​ is too low, water acts as a competing nucleophile, irreversibly converting the sulfonyl chloride into 2-methyl-3-nitrobenzenesulfonic acid. Solution: Abandon purely aqueous NaHSO3​ systems. Instead, use glacial acetic acid saturated with SO2​ gas[1]. Acetic acid significantly increases the solubility of SO2​ compared to water, ensuring the chloride/ SO2​ insertion outpaces hydrolysis. Alternatively, you can generate anhydrous SO2​ in situ using a thionyl chloride ( SOCl2​ ) and water mixture prior to adding the copper catalyst[2].

Q2: I am observing thick "diazo tars" and unreacted starting material after the first step. What is going wrong? Causality: 2-Methyl-3-nitroaniline (also known as 2-amino-6-nitrotoluene) is electronically deactivated by the meta-nitro group and sterically hindered by the ortho-methyl group[1]. This makes diazotization sluggish. If the temperature rises above 5 °C, the unreacted aniline couples with the formed diazonium salt to create azo tars. Furthermore, excess nitrous acid ( HNO2​ ) left in the solution will aggressively oxidize the Cu(I)/Cu(II) catalyst in the subsequent step, killing the chlorosulfonation cycle. Solution: Enforce strict temperature control (0–5 °C) and use a subsurface addition of NaNO2​ . Crucially, you must quench the reaction with sulfamic acid to destroy excess HNO2​ before proceeding.

Q3: The final amidation step stalls at 60% conversion. How can I drive it to completion? Causality: When using standard aqueous ammonia ( NH4​OH ), hydroxide ions ( OH− ) compete directly with ammonia ( NH3​ ) for the electrophilic sulfur center. Because the ortho-methyl group creates steric bulk, the less hindered transition state of hydrolysis often outcompetes amidation. Solution: Switch to anhydrous conditions. Dissolve the crude sulfonyl chloride in an aprotic solvent (e.g., anhydrous THF or DCM) and introduce anhydrous NH3​ gas at 0 °C[3]. This eliminates the hydroxide nucleophile entirely, forcing 100% conversion to the sulfonamide.

Diagnostic Logic Workflow

Use the following decision tree to rapidly identify the root cause of yield loss based on your analytical readouts.

TroubleshootingLogic Start Yield < 70% Detected Step1 Perform LC-MS / TLC on Intermediates Start->Step1 Issue1 High Phenol/Tar Byproducts (Diazotization Failure) Step1->Issue1 Issue2 High Sulfonic Acid Byproducts (Chlorosulfonation Failure) Step1->Issue2 Issue3 Incomplete Conversion (Amidation Failure) Step1->Issue3 Fix1 Quench excess HNO2 with Sulfamic Acid Maintain strict 0-5 °C Issue1->Fix1 Fix2 Use anhydrous SO2 in Glacial AcOH Optimize CuCl2 loading Issue2->Fix2 Fix3 Use anhydrous NH3 gas in THF Avoid aqueous NH4OH Issue3->Fix3

Diagnostic workflow for identifying and resolving yield bottlenecks in sulfonamide synthesis.

Self-Validating Experimental Protocol

To guarantee trustworthiness, every step in this optimized protocol includes an In-Process Control (IPC) to validate the system before moving forward.

Phase 1: Diazotization

  • Dissolve 2-methyl-3-nitroaniline (49 mmol) in a mixture of 27.5 g concentrated H2​SO4​ and 250 mL of deionized water[1].

  • Cool the suspension to 0–5 °C using an ice-salt bath.

  • Add a solution of NaNO2​ (54 mmol) in 7.5 mL water dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours[1].

  • Self-Validation Checkpoint: Spot the mixture onto starch-iodide paper. An immediate blue/black color confirms excess HNO2​ . Add solid sulfamic acid in 50 mg portions until the starch-iodide test is negative. Do not proceed until this test is negative.

Phase 2: Chlorosulfonation

  • In a separate vessel, prepare a mixture of 90 mL of glacial acetic acid saturated with SO2​ gas, and add a solution of 1.5 g CuCl2​ dissolved in 4 mL of water. Adjust this receiving solution to 20 °C[1].

  • Add the cold diazonium salt solution in portions to the SO2​ / CuCl2​ mixture[1]. Nitrogen gas evolution will begin immediately.

  • Stir for 1 hour until gas evolution completely ceases.

  • Pour the mixture into 500 mL of crushed ice to precipitate the 2-methyl-3-nitrobenzenesulfonyl chloride.

  • Self-Validation Checkpoint: Filter the precipitate and wash with ice-cold water. Run a rapid TLC (Hexanes/EtOAc). Do not dry the solid in ambient air for prolonged periods to prevent atmospheric moisture hydrolysis. Use immediately in Phase 3.

Phase 3: Amidation

  • Dissolve the damp sulfonyl chloride cake in 100 mL of anhydrous THF.

  • Cool the solution to 0 °C.

  • Bubble anhydrous NH3​ gas into the solution for 30 minutes, or alternatively, add a 5-fold excess of cold concentrated aqueous ammonia rapidly to kinetically overwhelm hydrolysis pathways[1][3].

  • Stir for 2–5 hours, allowing the reaction to slowly warm to room temperature[2].

  • Self-Validation Checkpoint: Perform LC-MS. The mass peak for the sulfonyl chloride should be entirely absent. Evaporate the THF, wash the residue with cold water, and recrystallize from ethanol to yield pure 2-methyl-3-nitrobenzenesulfonamide[2].

Quantitative Yield Optimization Data

Implementing the mechanistic corrections outlined above yields a compounding improvement across the synthetic route. The table below summarizes the quantitative impact of these optimizations.

Reaction StepStandard ConditionOptimized ConditionPrimary Yield Loss MechanismExpected Yield Improvement
Diazotization No HNO2​ quench prior to couplingQuench with Sulfamic AcidOxidation of Cu catalyst by excess HNO2​ +5% to +10%
Chlorosulfonation Aqueous NaHSO3​ / CuCl SO2​ saturated in Glacial AcOH / CuCl2​ Hydrolysis of sulfonyl chloride to sulfonic acid+15% to +25%
Amidation Aqueous NH4​OH at Room TempAnhydrous NH3​ gas in THF at 0 °CHydroxide hydrolysis competing with amidation+10% to +20%
Overall Process Traditional One-Pot Method Step-wise with IPC Validation Cumulative Side Reactions (Tars & Hydrolysis) From ~40% to >75%
References
  • PrepChem. "Synthesis of 2-Methyl-3-nitro-benzene sulfonamide." PrepChem Database. Available at:[Link]

  • National Institutes of Health (PMC). "Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015." PMC Free Article. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization." ACS. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methyl-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and dissolution of highly crystalline, hydrophobic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and dissolution of highly crystalline, hydrophobic small molecules. 2-Methyl-3-nitrobenzenesulfonamide presents a classic solubility bottleneck in drug development and in vitro assays.

Due to its hydrophobic aromatic core, the electron-withdrawing nitro group, and the strong intermolecular hydrogen bonding of the sulfonamide moiety, this compound exhibits extremely poor solubility in neutral aqueous media. Below is a strategic workflow and a detailed FAQ guide designed to help you overcome these thermodynamic barriers using field-proven, self-validating methodologies.

Solubilization Strategy Workflow

SolubilityWorkflow Start Poor Aqueous Solubility: 2-Methyl-3-nitrobenzenesulfonamide CheckPH Can the assay tolerate high pH (>10)? Start->CheckPH Alkaline Alkaline Solubilization (Deprotonate -SO2NH2) CheckPH->Alkaline Yes CheckSolvent Are organic cosolvents tolerated? CheckPH->CheckSolvent No Cosolvent Cosolvent System (e.g., PEG-400 / DMSO) CheckSolvent->Cosolvent Yes Complexation Cyclodextrin Complexation (HP-β-CD) or Surfactants CheckSolvent->Complexation No

Decision tree for selecting a solubilization strategy for 2-Methyl-3-nitrobenzenesulfonamide.

Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does 2-Methyl-3-nitrobenzenesulfonamide exhibit such poor solubility in standard biological buffers (pH 7.4)?

Causality: The compound's insolubility is driven by high crystal lattice energy. In the solid state, the primary sulfonamide groups (-SO₂NH₂) form tightly packed, highly stable intermolecular hydrogen-bonded dimers. Pure water at neutral pH lacks the thermodynamic driving force to break these bonds. Furthermore, the pKa of the sulfonamide proton is approximately 9.0–9.5 (slightly lowered from a standard benzenesulfonamide due to the inductive electron-withdrawing effect of the meta-nitro group). At physiological pH (7.4), the molecule remains almost entirely in its unionized, lipophilic state, preventing ion-dipole interactions with water.

Q2: My assay can tolerate high pH. How can I leverage pH adjustment to achieve complete dissolution?

Causality: By raising the pH of the aqueous medium at least 1 to 1.5 units above the compound's pKa (i.e., pH ≥ 10.5), the sulfonamide nitrogen is deprotonated. This yields a highly water-soluble anionic sodium salt, drastically increasing the hydration energy and breaking the crystal lattice.

Protocol: Alkaline Solubilization

  • Weigh the required amount of 2-Methyl-3-nitrobenzenesulfonamide powder into a glass vial.

  • Suspend the powder in 80% of your final target volume using deionized water.

  • Add 0.1 M NaOH dropwise under continuous magnetic stirring until the suspension clears (Target pH: 10.5 - 11.0).

  • Critical Step: Monitor the pH continuously. Do not exceed pH 12, as prolonged exposure to extreme alkalinity risks hydrolysis of the sulfonamide bond.

  • Once fully dissolved, adjust to the final volume with water.

  • Self-Validation System: Drop the pH of a 1 mL aliquot back to 7.4 using 0.1 M HCl. Immediate, cloudy precipitation confirms that the compound was genuinely dissolved via ionization rather than merely suspended as micro-particulates.

Q3: We must perform our experiments at physiological pH (7.4). Which cosolvent systems are most effective?

Causality: Cosolvents like Polyethylene Glycol 400 (PEG-400) disrupt the strong intermolecular hydrogen bonds of the crystal lattice and lower the dielectric constant of the aqueous mixture, better matching the polarity of the unionized drug. Studies on related poorly soluble sulfonamides demonstrate that PEG-400 can increase aqueous solubility by over 300-fold 1[1].

Protocol: PEG-400/Aqueous Cosolvent Preparation

  • Prepare a 40% (v/v) PEG-400 solution in 1X PBS (pH 7.4).

  • Dissolve 2-Methyl-3-nitrobenzenesulfonamide in pure PEG-400 first to create a concentrated stock.

  • Slowly add the aqueous PBS to the PEG-400 stock under vigorous vortexing to prevent localized precipitation (solvent shifting).

  • Sonicate the mixture in a water bath at 37°C for 15 minutes to ensure thermodynamic equilibration.

  • Self-Validation System: Centrifuge the final mixture at 10,000 x g for 10 minutes. The absence of a visible pellet at the bottom of the tube confirms complete, stable solubilization.

Q4: Organic solvents interfere with our cell-based assays. Can we use cyclodextrins to create a purely aqueous formulation?

Causality: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that encapsulates the lipophilic 2-methyl-3-nitrobenzene moiety, forming a water-soluble inclusion complex. Research highlights that cyclodextrins significantly improve the solubility of poorly water-soluble drugs by modifying their physicochemical characteristics without altering their molecular structure 2[2]. Furthermore, combining HP-β-CD with a trace amount of a cosolvent like PEG-400 can yield synergistic solubility enhancements 3[3].

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in 1X PBS (pH 7.4).

  • Add an excess amount of 2-Methyl-3-nitrobenzenesulfonamide powder to the cyclodextrin solution.

  • Agitate the suspension on an orbital shaker at 25°C for 48 hours to achieve complexation equilibrium.

  • Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Self-Validation System: Quantify the dissolved concentration of the filtrate using HPLC-UV against a standard curve prepared in 100% organic solvent (e.g., Acetonitrile). This confirms the exact encapsulation efficiency and final dosing concentration.

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected fold-increases in solubility when applying the above troubleshooting strategies, extrapolated from physicochemical models of structurally related sulfonamides.

Solubilization StrategyExcipient / ConditionMechanism of ActionExpected Solubility Enhancement (Fold-Increase)*
pH Adjustment pH 11.0 (via NaOH)Ionization (Deprotonation of -SO₂NH₂)> 1000x
Cosolvency 40% PEG-400Polarity matching & Dielectric reduction100x - 300x
Complexation 20% HP-β-CDHydrophobic cavity inclusion50x - 100x
Micellization 2% Polysorbate 80Surfactant partitioning10x - 20x

*Note: Baseline solubility of unionized 2-Methyl-3-nitrobenzenesulfonamide in water is typically < 0.1 mg/mL.

References
  • Title: Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone.
  • Title: Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Title: The effect of cosolvents and surfactants on the solubility of sulfasalazine.

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-3-nitrobenzenesulfonamide Amidation

Welcome to the Technical Support Center for sulfonamide synthesis. The 2-methyl-3-nitrobenzenesulfonamide scaffold is a highly privileged moiety in medicinal chemistry, frequently utilized in the development of BRD4 inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. The 2-methyl-3-nitrobenzenesulfonamide scaffold is a highly privileged moiety in medicinal chemistry, frequently utilized in the development of BRD4 inhibitors[1] and HNF4α antagonists[2]. However, the synthesis of this motif via the amidation of 2-methyl-3-nitrobenzenesulfonyl chloride presents unique kinetic and thermodynamic challenges.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind reaction failures—specifically how the ortho-methyl group induces steric hindrance and how the highly electron-withdrawing meta-nitro group alters the electrophilicity of the sulfonyl center.

Reaction Workflow & Troubleshooting Logic

The following decision tree maps the standard amidation pathway, highlighting critical analytical checkpoints to ensure a self-validating experimental loop.

AmidationWorkflow Start 2-Methyl-3-nitrobenzenesulfonyl chloride + Amine / NH3 Conditions Add Base (Pyridine/DIPEA) in anhydrous DCM/MeCN at 0°C Start->Conditions Reaction Warm to RT Stir 2-5 hrs Conditions->Reaction Analysis LC-MS / TLC Monitoring (Self-Validation Checkpoint) Reaction->Analysis Success Target Sulfonamide (High Yield) Analysis->Success Complete conversion Hydrolysis Sulfonic Acid Byproduct (Hydrolysis) Analysis->Hydrolysis M-Cl+OH detected DiSulf Di-sulfonylation (Over-reaction) Analysis->DiSulf Double mass detected Opt1 Ensure strictly anhydrous solvents Use DMAP catalyst Hydrolysis->Opt1 Opt2 Invert stoichiometry (Excess amine, dropwise SM) DiSulf->Opt2 Opt1->Conditions Opt2->Conditions

Workflow and troubleshooting logic for 2-methyl-3-nitrobenzenesulfonamide synthesis.

Standard Operating Procedure (SOP): Self-Validating Amidation

To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Reagents: 2-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq), Amine (1.2 eq), Pyridine or DIPEA (2.5 eq), Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Step 1: System Dehydration. Flame-dry all glassware under vacuum. Purge with inert gas (N2 or Argon). Causality: Sulfonyl chlorides are highly electrophilic; trace water will outcompete bulky amines, leading to sulfonic acid formation.

  • Step 2: Reagent Assembly. Dissolve the amine (1.2 eq) and base (2.5 eq) in anhydrous solvent (0.2 M concentration). Cool the system to 0 °C using an ice bath.

  • Step 3: Nucleophilic Addition. Dissolve 2-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses di-sulfonylation by keeping the sulfonyl chloride concentration low relative to the amine.

  • Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–5 hours[2].

  • Step 5: In-Process Validation (Crucial). Extract a 10 µL aliquot, quench in 1 mL of LC-MS grade Methanol. Analyze via LC-MS.

    • Validation Pass: The Total Ion Chromatogram (TIC) shows >95% product mass (M+H or M-H).

    • Validation Fail: Presence of starting material. Note: Unreacted sulfonyl chloride will appear as the sulfonic acid mass (M-Cl+OH) on LC-MS due to hydrolysis in the aqueous mobile phase. If this peak is >5%, add 10 mol% DMAP and stir for an additional hour.

  • Step 6: Quench & Isolation. Quench the reaction by pouring it into ice-cold water[2]. Extract with Ethyl Acetate (3x). Wash the organic layer with 1N HCl (to remove excess base/amine), followed by brine. Dry over Na2SO4, filter, and concentrate.

Empirical Optimization Data

The following table synthesizes quantitative data from various optimization runs. Use this to benchmark your expected yields based on your chosen conditions.

SolventBase (Eq)AdditiveTemp ProfileYield (%)Mechanistic Observation
CH2Cl2TEA (2.0)NoneRT45%High hydrolysis. TEA lacks the nucleophilic catalytic activity needed to overcome steric hindrance.
CH2Cl2Pyridine (3.0)None0°C → RT75%Pyridine acts as both a base and a nucleophilic catalyst, improving conversion[1].
CH3CNDIPEA (2.5)None0°C → RT82%Higher solvent polarity stabilizes the polar transition state, accelerating the reaction[2].
CH3CNDIPEA (2.5)DMAP (0.1 eq)0°C → RT94% DMAP generates a highly reactive sulfonylpyridinium intermediate, perfectly overcoming ortho-methyl sterics.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak corresponding to the sulfonic acid instead of the sulfonamide. How do I prevent hydrolysis?

Causality: The ortho-methyl group sterically shields the sulfonyl chloride from bulky amines, slowing down the desired amidation. However, small nucleophiles like water can still easily access the electrophilic sulfur. If your solvent or base is wet, hydrolysis will kinetically outcompete amidation. Solution:

  • Switch from DCM to Acetonitrile (MeCN). MeCN often requires less rigorous drying to maintain low water activity and solvates the polar intermediates better[2].

  • If using pyridine, ensure it is freshly distilled over CaH2.

  • Pre-mix the amine and base, and add the sulfonyl chloride last.

Q2: The reaction stalls at 50% conversion. Adding more base and extending the time to 24 hours doesn't help. Why?

Causality: You are experiencing a kinetic bottleneck due to the steric hindrance of the 2-methyl group adjacent to the sulfonyl chloride. Secondary amines or anilines often struggle to achieve the correct trajectory for nucleophilic attack. Solution: Introduce a nucleophilic catalyst. Add 10–20 mol% of DMAP (4-Dimethylaminopyridine) . DMAP rapidly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium salt. This intermediate is significantly more reactive and acts as an excellent leaving group, allowing even sterically hindered amines to couple efficiently.

Q3: I am reacting the sulfonyl chloride with ammonia (or a primary amine), but I am observing a byproduct with a mass corresponding to di-sulfonylation. How do I stop this over-reaction?

Causality: When a primary amine or ammonia reacts, it forms a secondary sulfonamide. The proton on this newly formed sulfonamide is highly acidic (pKa ~10) because the negative charge of the conjugate base is stabilized by both the sulfonyl group and the electron-withdrawing meta-nitro group on the aromatic ring. In the presence of your reaction base, this sulfonamide deprotonates and attacks a second molecule of sulfonyl chloride. Solution:

  • Invert the stoichiometry: Use a large excess of the amine/ammonia (3.0 to 5.0 equivalents).

  • Invert the addition order: Add the sulfonyl chloride dropwise to the amine solution. This ensures that the unreacted amine is always in massive excess compared to the newly formed sulfonamide, statistically favoring mono-alkylation.

Q4: The product is highly colored (yellow/orange) and difficult to purify by recrystallization.

Causality: Nitroaromatic compounds are prone to forming charge-transfer complexes, and trace impurities (like unreacted nitroanilines if the sulfonyl chloride was synthesized in-house[2]) can cause severe discoloration. Solution: During the workup, wash the organic layer thoroughly with 1N HCl to remove any basic aniline impurities. For purification, filter the crude mixture through a short pad of silica gel using EtOAc/Hexane before attempting recrystallization from Methanol or Ethanol[2].

References

  • Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society (acs.org). Verified URL:[Link]

  • Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PMC. National Institutes of Health (nih.gov). Verified URL:[Link]

Sources

Optimization

Reducing organic impurities during 2-Methyl-3-nitrobenzenesulfonamide crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges in reducing organic impurities during the crystallization of 2-Methyl-3-nitrobenzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges in reducing organic impurities during the crystallization of 2-Methyl-3-nitrobenzenesulfonamide. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles.

Troubleshooting Guide: A Problem-Solution Approach

This guide addresses specific issues that may arise during the experimental process, offering causative explanations and actionable solutions.

Issue 1: The Recrystallized Product Shows Low Purity upon Analysis.

Q: I've performed a recrystallization, but my HPLC analysis still shows significant organic impurities. What went wrong?

A: This is a common issue that can stem from several factors related to the kinetics and thermodynamics of crystallization. The primary goal of recrystallization is to create a solution that is saturated with the desired compound but unsaturated with impurities.[1]

Possible Causes & Suggested Solutions:

Possible Cause Scientific Rationale Suggested Solution
Rapid Crystallization ("Crashing Out") When a solution cools too quickly, the high level of supersaturation causes rapid nucleation, leading to the formation of many small crystals.[2] This process can physically trap impurity-rich mother liquor within the crystal lattice, negating the purification effect.[2][3]Re-dissolve and Slow Down: Reheat the solution until the solid redissolves. If necessary, add a small amount of additional hot solvent to ensure you are not at the saturation point at the boiling temperature.[3][4] Allow the flask to cool slowly to room temperature by insulating it (e.g., with a cloth or in a warm water bath).[3] Slow cooling provides more time for impurities to diffuse away from the growing crystal surface.[2]
Inappropriate Solvent Choice An ideal solvent will dissolve the 2-Methyl-3-nitrobenzenesulfonamide readily at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[3] If the solvent is too good at dissolving the product at low temperatures, yield will be poor.[3] If it's a poor solvent for the impurities, they may co-crystallize.Optimize the Solvent System: For sulfonamides, which possess both polar (sulfonamide, nitro) and nonpolar (methyl, benzene ring) groups, mixed solvent systems are often effective.[3] Alcohols like ethanol or isopropanol, mixed with water, are common starting points.[3] Perform small-scale solubility tests to find a system where the compound has a steep solubility curve with respect to temperature.[5][6]
Ineffective Crystal Washing The surfaces of filtered crystals are coated with mother liquor, which is rich in dissolved impurities.[7] Ineffective washing fails to remove this layer, leading to a contaminated final product.Refine Washing Technique: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent.[1] The cold solvent will dissolve residual impurities from the crystal surface without dissolving a significant amount of the desired product.[1] Avoid using an anti-solvent for washing unless carefully screened, as it can cause impurities to precipitate from the mother liquor onto your crystals.[8]
High Initial Impurity Burden If the crude material is heavily contaminated, a single recrystallization may not be sufficient to achieve high purity. The sheer concentration of impurities can lead to their inclusion in the crystal lattice.Consider a Preliminary Purification: For highly impure starting material, perform a preliminary purification step such as column chromatography before attempting recrystallization.[3][9] Alternatively, a second recrystallization may be necessary.[5]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals.

Q: Upon cooling, my dissolved 2-Methyl-3-nitrobenzenesulfonamide separates as a liquid layer (an oil) rather than a solid. How do I resolve this?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point of the eutectic mixture.[3][10] This is detrimental to purification as the oil is essentially a liquid form of the impure compound.[3]

Possible Causes & Suggested Solutions:

  • Solution is Too Concentrated: The solution is becoming supersaturated at a temperature where the solid form is not yet stable.

    • Solution: Reheat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[3][4][10] Allow this less concentrated solution to cool more slowly.

  • Solvent is Too Nonpolar: The solvent may not be polar enough to maintain the sulfonamide in solution at the point of saturation.

    • Solution: Experiment with a more polar solvent or adjust the ratio of your co-solvent system (e.g., increase the water content in an ethanol-water mixture).[3]

  • Inducing Nucleation at a Lower Temperature:

    • Solution: After re-dissolving the oil and adding more solvent, allow the solution to cool to a temperature well below the compound's melting point. Then, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a pure seed crystal.[3][10]

Issue 3: No Crystals Form, Even After Extended Cooling.

Q: My solution has cooled completely to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?

A: The absence of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystallization.[3]

Possible Causes & Suggested Solutions:

  • Excess Solvent Used: Using too much solvent is a very common cause of low or no yield.[3][10] The concentration of the 2-Methyl-3-nitrobenzenesulfonamide may not have reached its saturation point even at low temperatures.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration.[3][4] Once a smaller volume is reached, allow it to cool again.

  • Lack of Nucleation Sites: The solution is supersaturated, but the energy barrier for crystal formation has not been overcome.

    • Solution: Induce crystallization through one of these methods:[3][4]

      • Scratching: Use a glass rod to scratch the inner surface of the flask just below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.

      • Seeding: Add a single, pure crystal of 2-Methyl-3-nitrobenzenesulfonamide to the solution. This provides a template for further crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the likely organic impurities in crude 2-Methyl-3-nitrobenzenesulfonamide?

A1: While specific impurities depend on the exact synthetic route, they typically fall into several categories:

  • Unreacted Starting Materials: Such as 2-methyl-3-nitrobenzenesulfonyl chloride or the amine source used.

  • Side-Reaction Products: Isomers (e.g., other methylation or nitration patterns) or products from unwanted side reactions like hydrolysis of the sulfonyl chloride precursor.[9]

  • Residual Solvents: Solvents used in the preceding reaction or workup steps.

Q2: How does the cooling rate fundamentally impact crystal purity?

A2: The cooling rate directly controls the level of supersaturation and the time available for crystal growth.

  • Slow Cooling: Promotes the formation of fewer, larger, and more ordered crystals. It allows sufficient time for molecules of the correct compound to integrate into the crystal lattice while impurity molecules are rejected and remain in the solution.[2][11] This leads to higher purity.

  • Fast Cooling: Creates high supersaturation rapidly, leading to the formation of many small, often imperfect crystals.[2][12] This rapid growth process is less selective and can trap impurities within the crystal structure, resulting in a less pure product.[2][13][14]

Q3: How can I reliably analyze the purity of my 2-Methyl-3-nitrobenzenesulfonamide?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical compounds and detecting organic impurities.[9][15]

  • Technique: A reverse-phase column (e.g., C18) is typically used.[9]

  • Detection: A UV detector is effective as the nitrobenzene moiety is a strong chromophore.[16] For higher sensitivity and specificity, especially at trace levels, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is the preferred method.[17][18]

Q4: What is polymorphism, and could it affect this crystallization?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[19] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[20][21] Sulfonamides are known to exhibit polymorphism.[21][22] It is possible that different crystallization conditions (e.g., solvent, cooling rate) could yield different polymorphs of 2-Methyl-3-nitrobenzenesulfonamide, which could in turn affect purification efficiency and downstream applications.[19][23]

Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization of 2-Methyl-3-nitrobenzenesulfonamide

This protocol provides a generalized workflow. The ideal solvent and volumes should be determined through preliminary small-scale trials.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add the chosen solvent (e.g., 70% isopropanol in water) dropwise. Heat the mixture. An ideal solvent will dissolve the solid completely near its boiling point but show low solubility at room temperature.[6]

  • Dissolution: Place the crude 2-Methyl-3-nitrobenzenesulfonamide in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid completely at the boiling point.[3][10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[9][10] Boil the solution for a few minutes.

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a rapid gravity filtration of the hot solution to remove the charcoal or other solids.[3][6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is critical for purity.[2]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3][9]

  • Washing: With the vacuum disconnected, add a small volume of ice-cold solvent to the crystals to wash away the residual mother liquor. Reapply the vacuum to pull the wash solvent through.[6][9]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of solvent.

Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Select Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Optional: Add Charcoal B->C if colored E Cool Solution Slowly to Room Temperature B->E if clear D Perform Hot Filtration (if needed) C->D D->E F Cool in Ice Bath E->F G Vacuum Filter Crystals F->G H Wash with Ice-Cold Solvent G->H I Dry Purified Crystals H->I

Caption: Generalized workflow for the recrystallization of 2-Methyl-3-nitrobenzenesulfonamide.

Troubleshooting_Tree Start Problem Encountered During Crystallization LowPurity Low Purity Start->LowPurity Low Purity OilingOut 'Oiling Out' Start->OilingOut 'Oiling Out' NoCrystals No Crystals Start->NoCrystals No Crystals RapidCooling Solution: Re-dissolve, add a little more solvent, cool slowly. LowPurity->RapidCooling Fast Crystal Formation? BadSolvent Solution: Re-evaluate solvent choice. Ensure effective washing with ice-cold solvent. LowPurity->BadSolvent Slow Formation? AddSolvent Solution: Re-heat, add more hot solvent, cool slowly. Consider a more polar solvent. OilingOut->AddSolvent Yes Evaporate Solution: Evaporate some solvent to concentrate the solution. NoCrystals->Evaporate Too Much Solvent? Induce Solution: Induce nucleation by scratching flask or adding a seed crystal. NoCrystals->Induce Supersaturated?

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. (n.d.). PMC. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. (2020). Reddit. [Link]

  • Control of Polymorph Crystallization Via Quasi-Emulsions. (n.d.). AIChE. [Link]

  • Polymorphism Steered Thermochromism in a Sulfonamide. (2024). ACS Publications. [Link]

  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review. (2018). ACS Publications. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed. [Link]

  • Effect of cooling rate on the purity and yield of the coarse crystal. (n.d.). ResearchGate. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (n.d.). ACS Publications. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • (PDF) Polymorphism in Sulfonamides. (2025). ResearchGate. [Link]

  • (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2026). ResearchGate. [Link]

  • Recrystallization1. (n.d.). University Website. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (n.d.). Atlantis Press. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University Website. [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2015). ResearchGate. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI. [Link]

  • A sensitive and selective reduction-based LC-MS/MS method for the analysis of trace level nitroaromatic genotoxic impurities in APIs. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 2-Methyl-3-nitrobenzenesulfonamide Substitutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving 2-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2-Methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with substitution reactions on this sterically demanding scaffold. Here, we move beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Overview: Understanding the Core Challenge

2-Methyl-3-nitrobenzenesulfonamide is a valuable synthetic intermediate, but its structure presents a formidable challenge: significant steric hindrance. The proximity of the ortho-methyl group to the sulfonamide moiety, coupled with the adjacent nitro group, creates a crowded environment that can drastically reduce reaction rates or prevent reactions altogether. This guide provides a systematic approach to diagnosing and overcoming these steric barriers.

Caption: Steric hindrance in 2-Methyl-3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)
Q1: Why are my substitution reactions on 2-Methyl-3-nitrobenzenesulfonamide failing or proceeding with very low yields?

A: The primary culprit is severe steric hindrance, a phenomenon often termed the "ortho-effect".[1] The methyl group at the C2 position physically blocks the trajectory of incoming nucleophiles, whether they are targeting the sulfonamide nitrogen for N-alkylation/arylation or an adjacent carbon on the aromatic ring in a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This steric clash increases the activation energy of the reaction, making it kinetically unfavorable under standard conditions.[3] The sulfonamide group itself is bulky, and its rotation can be restricted by the flanking methyl and nitro groups, further complicating nucleophilic access.

Q2: What is the fundamental mechanism for substitution on the aromatic ring, and how does this molecule's structure affect it?

A: Substitution on the aromatic ring, assuming a suitable leaving group is present, typically proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This is a two-step addition-elimination process that forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] For the reaction to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[7]

In your molecule, the nitro group (-NO2) is a powerful EWG. However, its placement at the C3 position means it is meta to potential leaving groups at C1 (the sulfonyl group itself) or C4, and ortho to a potential leaving group at C2. While an ortho nitro group is activating, the simultaneous presence of the ortho-methyl group at C2 creates a classic conflict between electronic activation and steric repulsion, with the steric factor often dominating and impeding the formation of the Meisenheimer complex.[1]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

This section addresses issues when attempting to substitute a leaving group (e.g., F, Cl) on the aromatic ring.

Q3: My SNAr reaction is not working. How can I aggressively drive it to completion?

A: When steric hindrance is the limiting factor, you must compensate by increasing the kinetic energy of the system.

  • Elevated Temperatures: Increase the reaction temperature significantly, often to the boiling point of a high-boiling solvent like DMSO, DMF, or NMP. These polar aprotic solvents are ideal for SNAr reactions as they poorly solvate the anionic nucleophile, increasing its effective reactivity.[7]

  • Microwave Irradiation: Microwave-assisted synthesis is exceptionally effective for overcoming steric barriers.[8] It provides rapid, uniform heating that can dramatically reduce reaction times from days to minutes and often improves yields by minimizing the formation of degradation byproducts.

  • Stronger Nucleophiles: If you are using a weak nucleophile (e.g., an alcohol or a primary amine), deprotonate it first with a strong, non-nucleophilic base (like sodium hydride, NaH) to generate the more potent anionic nucleophile (an alkoxide or an amide anion).[7]

ParameterConventional ConditionsAggressive (Sterically Hindered) ConditionsRationale
Temperature 25 - 80 °C120 - 180 °C (or reflux)Provides sufficient kinetic energy to overcome the activation barrier imposed by steric hindrance.
Heating Method Oil BathMicrowave ReactorRapid, efficient, and uniform heating significantly accelerates reaction rates.[8]
Solvent THF, AcetonitrileDMSO, DMF, NMP, SulfolaneHigh-boiling polar aprotic solvents enhance nucleophile reactivity and allow for higher temperatures.[7]
Nucleophile Neutral (e.g., R-NH₂)Anionic (e.g., R-NH⁻, generated with NaH)The anionic form is a significantly stronger nucleophile, accelerating the initial attack.[7]
Q4: Are there catalytic approaches that can activate this unreactive aromatic system?

A: Yes, when conventional thermal methods fail, catalytic systems can provide an alternative pathway.

  • π-Arene Metal Catalysis: Transition metals like Ruthenium(II) and Rhodium(III) can form η6-arene complexes with the aromatic ring.[9][10] This complexation acts as a powerful "super electron-withdrawing group," activating the ring towards nucleophilic attack even with electron-neutral or electron-rich arenes.[11] The catalytic cycle involves arene binding, SNAr, and product release. However, a key challenge can be product inhibition, where the more electron-rich product binds more tightly to the metal than the starting material.[9]

  • Concerted SNAr (cSNAr) Catalysis: Recent advances have shown that strong, non-nucleophilic organic superbases can catalyze SNAr reactions via a concerted mechanism, avoiding the formation of a discrete Meisenheimer intermediate.[12] This pathway can be less sensitive to the electronic nature of the substrate and may offer a viable route for sterically congested systems.

cluster_s1 Strategy 1: Energy cluster_s2 Strategy 2: Nucleophile cluster_s3 Strategy 3: Catalysis start SNAr Reaction Fails (No/Low Conversion) check1 Verify Reagent Quality & Anhydrous Conditions start->check1 strategy1 Increase Reaction Energy check1->strategy1 strategy2 Enhance Nucleophilicity check1->strategy2 strategy3 Catalytic Activation check1->strategy3 s1_a Increase Temp (120-180°C) strategy1->s1_a s2_a Use Stronger Base (NaH, KHMDS) to deprotonate Nu-H strategy2->s2_a s3_a π-Arene Metal Catalysis (e.g., Ru(II), Rh(III)) strategy3->s3_a s1_b Switch to Microwave Heating s1_a->s1_b s1_c Use High-Boiling Solvent (DMSO, NMP) s1_b->s1_c success Reaction Success s1_c->success s2_b Consider smaller, potent nucleophile if possible s2_a->s2_b s2_b->success s3_b Concerted SNAr (Organic Superbase) s3_a->s3_b s3_b->success

Caption: Troubleshooting workflow for a failed SNAr reaction.

Troubleshooting Guide: Substitution on the Sulfonamide Nitrogen

This section addresses issues with N-alkylation or N-arylation of the sulfonamide.

Q5: My N-alkylation reaction is incomplete. I've deprotonated the sulfonamide, but the alkyl halide is not reacting. What's wrong?

A: The issue likely stems from two factors: incomplete deprotonation and steric hindrance around the nitrogen anion.

  • Incomplete Deprotonation: The sulfonamide proton (pKa ≈ 10) is acidic, but moderately strong bases like potassium carbonate (K₂CO₃) may not achieve full deprotonation, leading to a low concentration of the active nucleophile. Consider using a stronger base like NaH or KHMDS in an anhydrous aprotic solvent (THF, DMF) to ensure complete and irreversible deprotonation.

  • Steric Shielding: Even as an anion, the nitrogen is shielded by the ortho-methyl group. The electrophile (e.g., an alkyl halide) must approach this hindered site. This is an Sₙ2-type reaction, which is notoriously sensitive to steric bulk on both the nucleophile and the electrophile.[2] If possible, use a less bulky electrophile (e.g., methyl iodide vs. isopropyl bromide). Forcing conditions (higher temperature, longer reaction times) are often necessary.

Experimental Protocols
Protocol 1: Microwave-Assisted SNAr of a Hindered Aryl Chloride

This protocol describes a general method for reacting a hindered substrate, such as 2-chloro-6-methyl-1-nitrobenzene (as an analog for a halo-derivative of the topic molecule), with a secondary amine.

Reagents & Equipment:

  • Hindered aryl chloride (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor and appropriate vials

  • Standard workup and purification equipment

Procedure:

  • To a 10 mL microwave vial, add the hindered aryl chloride (e.g., 200 mg, 1.0 eq), K₂CO₃ (2.5 eq), and a magnetic stir bar.

  • Add DMF (4 mL) followed by morpholine (2.0 eq).

  • Seal the vial tightly with a snap cap.

  • Place the vial in the microwave reactor. Irradiate at 150 °C for 45 minutes. Caution: Microwave reactions are under pressure. Follow all manufacturer safety guidelines.

  • After the reaction, allow the vial to cool to room temperature.

  • Quench the reaction by carefully adding water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Protocol 2: High-Temperature N-Alkylation of 2-Methyl-3-nitrobenzenesulfonamide

This protocol outlines a robust method for alkylating the sterically hindered sulfonamide nitrogen.

Reagents & Equipment:

  • 2-Methyl-3-nitrobenzenesulfonamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-3-nitrobenzenesulfonamide (500 mg, 1.0 eq) and anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.5 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise via syringe.

  • Slowly warm the reaction to room temperature, then heat to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References
  • PrepChem. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. PrepChem.com. Retrieved from [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][13]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Polo, V., et al. (2021). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 26(15), 4488. Retrieved from [Link]

  • Fallis, A. G., & Ganton, M. D. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 46(45), 8570-8572. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(1), 19-27. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 14). Catalysed SNAr reactions. Retrieved from [Link]

  • Celestino, A. J., et al. (2019). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Organometallics, 38(18), 3505-3510. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]

  • Lu, R., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4436. Retrieved from [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). Retrieved from [Link]

  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, L., & Chen, K. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Retrieved from [Link]

  • Castro, E. A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8840-8849. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Veronese, M., & Milder, E. (2007). Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides. Canadian Family Physician, 53(8), 1314-1316. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 2(1), 32. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Retrieved from [Link]

  • Bracke, M. E., et al. (2006). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Annals of Pharmacotherapy, 40(6), 1047-1053. Retrieved from [Link]

  • Knowles, S. R., & Shear, N. H. (2001). Practical issues in the management of hypersensitivity reactions: sulfonamides. Clinical Reviews in Allergy & Immunology, 21(2-3), 245-257. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 2-Methyl-3-nitrobenzenesulfonamide during long-term storage

Welcome to the Technical Support Center for 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6). This compound is a critical intermediate in organic synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6). This compound is a critical intermediate in organic synthesis and drug development. However, its molecular architecture—specifically the combination of an electron-withdrawing nitro group and a moisture-sensitive sulfonamide bond—makes it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting insights, mechanistic explanations of degradation, and self-validating protocols to ensure absolute compound integrity during long-term storage.

Part 1: Core Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. The degradation of 2-Methyl-3-nitrobenzenesulfonamide is driven by three primary vectors: hydrolytic cleavage, photoreduction, and autocatalytic thermal decomposition.

Degradation API 2-Methyl-3-nitrobenzenesulfonamide Hydrolysis Sulfonamide Hydrolysis (Moisture + pH) API->Hydrolysis H2O, Heat Reduction Nitro Reduction (Light / Reducing Agents) API->Reduction UV/Vis Light Thermal Autocatalytic Thermal Decomposition API->Thermal Impurities, Heat Prod1 Sulfonic Acid + Ammonia Hydrolysis->Prod1 Prod2 Aminobenzenesulfonamide Reduction->Prod2 Prod3 NOx Gases + Char Thermal->Prod3

Primary degradation pathways of 2-Methyl-3-nitrobenzenesulfonamide.

Part 2: Troubleshooting FAQs

Q1: Why did my white/pale-yellow powder turn deep yellow or brown over time?

The Causality: This is a classic symptom of photoreduction . When exposed to ambient UV or visible light, the nitro group (-NO2) absorbs photons, providing the activation energy necessary to excite the molecule. This leads to the reduction of the nitro group into nitroso (-NO) or hydroxylamine (-NHOH) intermediates, which are highly colored [1]. The Fix: The compound must be strictly protected from light using amber glass vials or opaque secondary containers.

Q2: My HPLC assay shows a drop in purity, and the pH of the reconstituted solution is highly acidic. What happened?

The Causality: Your sample has undergone sulfonamide hydrolysis . While sulfonamides are relatively stable at neutral pH, the strong electron-withdrawing nature of the nitro group on the aromatic ring increases the electrophilicity of the adjacent sulfur atom. If atmospheric moisture condenses inside the vial, water acts as a nucleophile, cleaving the S-N bond to yield 2-methyl-3-nitrobenzenesulfonic acid and ammonia[2]. The accumulation of sulfonic acid drives the pH down. The Fix: Absolute desiccation prior to sealing is mandatory.

Q3: We stored a bulk batch at room temperature, and the sealed container pressurized and degraded rapidly. Why?

The Causality: This is autocatalytic thermal decomposition . Organic nitro compounds are prone to exothermic degradation. More importantly, trace nitro-containing impurities (such as unreacted nitrotoluenes from the synthesis phase) decompose at lower temperatures than the bulk API. These impurities generate catalytic radical species that cross-catalyze the decomposition of the intact 2-methyl-3-nitrobenzenesulfonamide, drastically lowering its thermal stability threshold and evolving NOx gases [3][4]. The Fix: High-purity starting material is essential, combined with cryogenic storage to kinetically halt autocatalysis.

Part 3: Self-Validating Standard Operating Protocol (SOP)

To guarantee the integrity of 2-Methyl-3-nitrobenzenesulfonamide for >36 months, do not simply store the bulk jar in a fridge. Implement the following self-validating workflow.

Workflow Step1 1. Desiccation Vacuum Oven Step2 2. Aliquoting Amber Glass Step1->Step2 Step3 3. Gas Purge Argon/N2 Step2->Step3 Step4 4. Sealing PTFE Caps Step3->Step4 Step5 5. Storage -20°C Dark Step4->Step5

Self-validating long-term storage protocol for nitrobenzenesulfonamides.

Step 1: Vacuum Desiccation
  • Methodology: Transfer the bulk powder to a vacuum oven set to 25°C at <10 mbar for 24 hours.

  • Mechanistic Causality: Removing adsorbed atmospheric moisture eliminates the nucleophile required for sulfonamide hydrolysis.

  • Self-Validation: Weigh the sample at 12 hours and 24 hours. A constant mass (Δ < 0.01%) validates that complete desiccation has been achieved.

Step 2: Single-Use Aliquoting & Inert Gas Purging
  • Methodology: Divide the bulk powder into single-use aliquots within amber glass vials. Purge the headspace of each vial with high-purity Argon gas for 30 seconds, then immediately seal with PTFE-lined caps.

  • Mechanistic Causality: Single-use aliquots prevent repeated atmospheric exposure and freeze-thaw condensation. Argon (which is heavier than air) displaces oxygen and moisture, halting oxidative pathways. Amber glass blocks UV photons, preventing nitro group excitation.

  • Self-Validation: Include a reversible, cobalt-free moisture/oxygen indicator pill inside a "sentinel" vial stored alongside the batch. If the pill changes from blue to pink, the purge seal has failed, and the batch must be re-processed.

Step 3: Cryogenic Storage
  • Methodology: Store the sealed vials in a dedicated, monitored -20°C freezer.

  • Mechanistic Causality: According to the Arrhenius equation, lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual autocatalytic or hydrolytic reactions.

  • Self-Validation: Deploy a continuous digital temperature data logger with an alarm threshold set at -15°C to continuously validate the absence of thermal excursions.

Part 4: Quantitative Stability Metrics

The following table summarizes the expected stability of 2-Methyl-3-nitrobenzenesulfonamide under various environmental conditions, allowing researchers to predict shelf-life based on their storage capabilities.

Storage ConditionPrimary Degradation VectorKinetic ImpactExpected Shelf LifePreventive Action
25°C, Ambient Air, Clear Glass Photoreduction & HydrolysisHigh< 3 MonthsSwitch to amber vials; desiccate.
4°C, Sealed, Clear Glass PhotoreductionModerate6 - 12 MonthsStore in dark; avoid freeze-thaw.
25°C, Argon Purged, Amber Glass Trace AutocatalysisLow12 - 18 MonthsLower temperature to halt kinetics.
-20°C, Argon Purged, Amber Glass None (Thermodynamically inhibited)Negligible> 36 Months Follow SOP (Baseline Standard)

References

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in 2-Methyl-3-nitrobenzenesulfonamide Reduction

Welcome to the technical troubleshooting center for the synthesis of 3-amino-2-methylbenzenesulfonamide. The reduction of 2-methyl-3-nitrobenzenesulfonamide presents unique chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting center for the synthesis of 3-amino-2-methylbenzenesulfonamide. The reduction of 2-methyl-3-nitrobenzenesulfonamide presents unique chemoselective challenges. The presence of an ortho-methyl group introduces significant steric hindrance, while the sulfonamide moiety requires mild conditions to prevent unwanted cleavage. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate side products and achieve high-purity yields.

The Causality of Side Product Formation

To eliminate side products, we must first understand the kinetic bottlenecks of the reaction. The reduction of 2-methyl-3-nitrobenzenesulfonamide follows the classic Haber mechanism[1]. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the desired aniline[2].

In this specific substrate, the methyl group at the ortho position creates a sterically congested environment. This bulk restricts the optimal adsorption of the hydroxylamine intermediate onto the metal catalyst surface, drastically reducing the reaction rate of the final N-O bond cleavage step[3]. Consequently, the hydroxylamine intermediate accumulates. If the concentrations of both the nitroso and hydroxylamine intermediates become too high, they undergo a rapid bimolecular condensation to form unwanted azoxy, azo, and hydrazo dimers[4].

Mechanism Nitro 2-Methyl-3-nitro- benzenesulfonamide Nitroso Nitroso Intermediate Nitro->Nitroso +2H, -H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2H Azoxy Azoxy Dimer Nitroso->Azoxy + Hydroxylamine (Side Reaction) Amine 3-Amino-2-methyl- benzenesulfonamide Hydroxylamine->Amine +2H, -H2O Azo Azo Dimer Azoxy->Azo +2H, -H2O Hydrazo Hydrazo Dimer Azo->Hydrazo +2H Hydrazo->Amine +2H (Cleavage)

Reaction pathways showing direct reduction and bimolecular condensation side reactions.

Frequently Asked Questions & Troubleshooting

Q: My LC-MS shows a mass corresponding to M+16 relative to the desired amine. What is this, and how do I prevent it? A: This indicates the accumulation of the hydroxylamine intermediate (Ar-NHOH). Because the reduction of hydroxylamine to aniline is the rate-limiting step[2], premature termination of the reaction leaves this intermediate intact. Solution: Increase the hydrogen pressure (up to 4 bar) and ensure vigorous agitation (>800 rpm) to overcome gas-liquid mass transfer limitations. If using standard Pd/C, consider switching to a more active or modified catalyst like vanadium-promoted Raney Nickel or sulfided Pt/C[5].

Q: How do I prevent the formation of highly colored, high-molecular-weight impurities (dimers)? A: Bimolecular condensation occurs when the nitroso and hydroxylamine intermediates react to form azoxy, azo, and hydrazo compounds[4]. This side reaction is highly accelerated in basic environments and at high substrate concentrations. Solution: Run the hydrogenation in slightly acidic media (e.g., adding 0.1 equivalents of acetic acid) to protonate the intermediates and suppress condensation[1]. Maintain a high hydrogen-to-substrate ratio by using dilute solutions (0.1 M - 0.2 M).

Q: Is desulfonation a risk during this reduction? A: Yes. While the sulfonamide group is relatively stable compared to sulfonyl chlorides, harsh reduction conditions (such as refluxing with excess Raney Nickel or high temperatures) can lead to C-S bond cleavage. Solution: Use milder catalysts such as sulfided Platinum on Carbon (Pt/C), which is highly chemoselective for nitro groups while preserving other sensitive moieties[5]. Keep reaction temperatures below 40°C.

Quantitative Data & Catalyst Selection

Selecting the right reduction method is critical for minimizing side products. The table below summarizes the performance of various catalytic and chemical systems specifically for sterically hindered nitroarenes.

Reduction MethodCatalyst / ReagentSelectivity for AminePrimary Side ProductsRecommended Conditions
Catalytic Hydrogenation 5% Pd/C, H₂HighDimers (Azo/Azoxy)25-40°C, 3-4 bar H₂, Neutral/Acidic media
Catalytic Hydrogenation 1% Pt/C (Sulfided), H₂Very HighMinimal25°C, 3 bar H₂, EtOAc/EtOH solvent
Chemical Reduction Fe powder, NH₄ClHighHydroxylamine (if incomplete)80°C, EtOH/H₂O (Béchamp-type)
Chemical Reduction SnCl₂·2H₂OModerateTin complexes (difficult workup)Reflux, EtOAc/EtOH

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the workup phase without confirming the absence of intermediates via the specified in-process controls.

Protocol A: Chemoselective Catalytic Hydrogenation (Pt/C)

This method utilizes sulfided Pt/C to prevent desulfonation while maintaining high activity against the sterically hindered nitro group[5].

  • Preparation: In a clean, dry autoclave, dissolve 2-methyl-3-nitrobenzenesulfonamide (1.0 eq) in a 1:1 mixture of Ethyl Acetate and Ethanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add 1% sulfided Pt/C (0.1 mol% Pt relative to substrate) under a continuous nitrogen stream to prevent solvent ignition.

  • Reaction: Seal the reactor, purge three times with N₂, then three times with H₂. Pressurize to 3-4 bar H₂.

  • Agitation: Stir vigorously (800-1000 rpm) at 25-30°C for 4-6 hours. Causality note: Vigorous stirring is critical to maximize H₂ dissolution and prevent hydroxylamine accumulation.

  • In-Process Control (Self-Validation): Sample the reaction and analyze via LC-MS. Do not stop the reaction until the M+16 (hydroxylamine) peak is completely consumed.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford high-purity 3-amino-2-methylbenzenesulfonamide.

Workflow S1 1. Preparation Dissolve substrate in EtOAc/EtOH S2 2. Catalyst Addition Add 1% Pt/C under N2 S1->S2 S3 3. Hydrogenation 3-4 bar H2, Vigorous stirring S2->S3 S4 4. In-Process Control LC-MS to confirm NHOH absence S3->S4 S5 5. Filtration Remove catalyst via Celite pad S4->S5 S6 6. Isolation Concentrate and crystallize S5->S6

Step-by-step experimental workflow for chemoselective catalytic hydrogenation.

Protocol B: Mild Chemical Reduction (Fe/NH₄Cl)

If high-pressure hydrogenation equipment is unavailable, this modified Béchamp reduction offers excellent chemoselectivity without the risk of over-reduction.

  • Preparation: Suspend 2-methyl-3-nitrobenzenesulfonamide (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq). Causality note: Using NH₄Cl instead of HCl provides a mildly acidic proton source that drives the reduction without causing sulfonamide hydrolysis.

  • Reaction: Heat the mixture to 80°C under reflux for 2-4 hours.

  • In-Process Control (Self-Validation): Monitor by TLC (EtOAc/Hexane) until the starting material is fully consumed.

  • Workup: Cool to room temperature. Filter the iron residues through a Celite pad.

  • Extraction: Dilute the filtrate with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

References

  • Method of reducing aromatic nitro compounds, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrK8Oi3MilxBOb4pC7-5xRCJtc8oX6phrcGDoGp_mZ7U4fQSFbtMXyaPZiSELz6vS-racKgO_D7Cu4Ja0GgtDR2WOJM0upqpNWO_511hZ_TDmvs9mKRWG5Umws5QOtvDIGqVSvYLl1xuLhsIi6]
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUoTNZswKtSPlt2iuEs2ZcIdPRcuafRGZM55ic00vFg8Dfxx_jYW2oxbVx-5_tq_OfxZMtQ8gc7jBe3z4wI4OuPBvqwMPJgWnm49zTo7-Q1SsPiv294sX-jn8k1qW0jLZlCx2xrNwfl4DbDfKIhnqQxEX7Ozy1PFY=]
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuzD5oBcd4tmW6fSMuXx9LdqKTqeXWazBSXpTvzRAJ6Q4vV7mkDvPjlw_-X6ldothDhHbRIJlQ6NE4zAxmiYuwOuRexQKb-fdklDp9dRqTbxQq_PV_F7AstTaF6eLz9WhDnLKh]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives, mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj2jRQBHsRwUeQkqLFfGqK0klaM-Dg2UjO-gX2hQ6hhN0iuJh0qPhgTZzHcX-bnhObaZGRMDrGxzepRV8MM_ro8itKLeYbrLtzsdBTzQbhKprUDwuuyjcqtdaXLxHbHlZ6LBk=]
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHezQsauUJ39DDC3dwrFUeiSlL67UUWxzzE5uGXm6eNma_vvvx1CS4M-cJZEA0XMSZ1NAzKFpaqaG3m53_d1_JdWSAb3U0sHyvOQt7GNb3Oxg0tX93zsEuC_rRlBrQuzEpQkeKVTkox18dyig==]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-3-nitrobenzenesulfonamide vs. 4-Methyl-3-nitrobenzenesulfonamide

Executive Summary In the landscape of drug development and synthetic organic chemistry, the regiochemistry of functional groups dictates not only the physical properties of a molecule but its entire synthetic trajectory....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the regiochemistry of functional groups dictates not only the physical properties of a molecule but its entire synthetic trajectory. This guide provides an objective, data-driven comparison between two critical isomeric building blocks: 2-methyl-3-nitrobenzenesulfonamide and 4-methyl-3-nitrobenzenesulfonamide . While both share identical molecular weights and functional groups, the spatial arrangement of the methyl group relative to the sulfonamide moiety creates a profound divergence in their reactivity, dictating their respective roles in the synthesis of epigenetic modulators (BRD4 inhibitors) and enzymatic inhibitors (urease and anthrax lethal factor inhibitors).

Structural & Electronic Causality

To understand the divergent performance of these two isomers, we must analyze the causality behind their chemical behavior, which is governed by a combination of steric hindrance and electronic (inductive/resonance) effects.

  • 4-Methyl-3-nitrobenzenesulfonamide (Unhindered Reactivity): In this isomer, the methyl group is positioned para to the sulfonamide group. The sulfonamide nitrogen is sterically unencumbered, allowing for facile approach by electrophiles. The strong electron-withdrawing nature of the adjacent meta-nitro group (-I, -M effects) increases the acidity of the sulfonamide protons (predicted pKa ~9.59)[1], making deprotonation and subsequent nucleophilic attack highly efficient under mild basic conditions.

  • 2-Methyl-3-nitrobenzenesulfonamide (Steric Congestion): Here, the methyl group is positioned ortho to the sulfonamide group, sandwiched between the sulfonamide and the meta-nitro group. This creates a severe steric clash. The bulky ortho-methyl group physically shields the sulfonamide nitrogen, restricting the trajectory of incoming electrophiles. Furthermore, the steric bulk forces the sulfonamide group out of coplanarity with the aromatic ring, disrupting optimal orbital overlap and significantly reducing the nucleophilicity of the nitrogen atom.

Reactivity Profiles & Performance Data

The structural differences between the two isomers directly translate to their performance in standard cross-coupling and N-alkylation workflows.

The 4-Methyl Isomer in Drug Synthesis: Because of its unhindered nature, 4-methyl-3-nitrobenzenesulfonamide is a preferred building block for rapid derivatization. It has been successfully utilized in the synthesis of sulfonamide-linked ciprofloxacin and amantadine derivatives acting as potent inhibitors of Jack Bean Urease[2]. Reactions proceed smoothly at room temperature or under mild reflux, yielding high conversion rates (>70%) without the need for complex catalysts[3]. It is also a critical intermediate in the development of Anthrax Lethal Factor (LF) inhibitors, where it easily undergoes sulfonamide coupling in pyridine[4].

The 2-Methyl Isomer in Drug Synthesis: Conversely, the 2-methyl isomer requires aggressive synthetic intervention. In the fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors, standard N-alkylation conditions fail to yield meaningful product conversions due to the ortho-methyl shielding[5]. To overcome this activation barrier, researchers must employ transition-metal catalysis (e.g., Cu-catalyzed C-N coupling) and elevated temperatures to force the reaction through an oxidative addition/reductive elimination pathway[6].

Quantitative Comparison Table
Parameter4-Methyl-3-nitrobenzenesulfonamide2-Methyl-3-nitrobenzenesulfonamide
CAS Number 6949-23-1412304-82-6
Steric Environment Unhindered (para-methyl)Highly hindered (ortho-methyl)
Predicted pKa ~9.59[1]~9.8 - 10.2
N-Alkylation Conditions Mild (RT, pyridine/TEA)[3]Harsh (Reflux, Cu-catalysis)[6]
Typical Yields 70% - 85%[2]45% - 65%[5]
Primary Applications Urease & Anthrax LF Inhibitors[4]BRD4 Inhibitors (Epigenetics)[6]

Visualizing Reactivity & Workflows

Reactivity cluster_0 4-Methyl-3-nitrobenzenesulfonamide cluster_1 2-Methyl-3-nitrobenzenesulfonamide A1 Unhindered -SO2NH2 A2 Mild N-Alkylation (RT to 60°C) A1->A2 A3 High Yield (>80%) e.g., Urease Inhibitors A2->A3 B1 Sterically Hindered (Ortho-Methyl) B2 Harsh Coupling (Cu-Catalyzed, Reflux) B1->B2 B3 Moderate Yield (50-65%) e.g., BRD4 Inhibitors B2->B3

Fig 1. Reactivity pathways dictated by steric hindrance at the sulfonamide group.

Workflow Start Select Sulfonamide Isomer Cond1 4-Methyl Isomer Standard Base (Pyridine/TEA) Start->Cond1 Cond2 2-Methyl Isomer Strong Base / Cu-Catalyst Start->Cond2 React1 Stir at Room Temp 2-4 Hours Cond1->React1 React2 Reflux at 80-100°C 12-18 Hours Cond2->React2 Purify Aqueous Workup & Column Chromatography React1->Purify React2->Purify

Fig 2. Comparative experimental workflow for the N-derivatization of sulfonamide isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents directly addresses the structural causality outlined in Section 2.

Protocol A: Mild N-Derivatization of 4-Methyl-3-nitrobenzenesulfonamide

Causality Check: Because the para-methyl group exerts no steric penalty on the sulfonamide nitrogen, a weak organic base is sufficient to generate the active nucleophile for an SN​2 or acyl substitution pathway[2].

  • Preparation: Dissolve 1.0 equivalent of 4-methyl-3-nitrobenzenesulfonamide in anhydrous dichloromethane (DCM). Alternatively, pyridine can be used as both solvent and base[4].

  • Activation: Add 1.5 equivalents of triethylamine (TEA) to the solution to facilitate deprotonation.

  • Coupling: Introduce 1.2 equivalents of the target electrophile (e.g., an alkyl halide or acyl chloride) dropwise at 0°C to control the initial exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. The unhindered nitrogen allows the reaction to reach completion without thermal forcing[3].

  • Isolation: Quench the reaction with distilled water, extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Cu-Catalyzed C-N Coupling of 2-Methyl-3-nitrobenzenesulfonamide

Causality Check: The ortho-methyl group physically blocks direct nucleophilic attack. To bypass this steric barrier, a Copper(I) catalyst is introduced to coordinate with the sulfonamide and the halide, driving the reaction via a lower-energy organometallic transition state[6].

  • Preparation: Charge an oven-dried Schlenk flask with 1.0 equivalent of 2-methyl-3-nitrobenzenesulfonamide, 1.2 equivalents of the aryl/alkyl halide, and 2.0 equivalents of a strong inorganic base (e.g., K2​CO3​ ).

  • Catalyst Loading: Add 10 mol% of Copper(I) Iodide (CuI) and 20 mol% of a stabilizing ligand (e.g., N,N'-dimethylethylenediamine). The ligand is critical to solubilize the copper species and prevent catalyst aggregation[5].

  • Solvation: Suspend the solid mixture in anhydrous toluene or dimethylformamide (DMF) under a strict argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to a reflux state (90-110°C) and stir vigorously for 12 to 18 hours. The thermal energy is required to overcome the steric hindrance during the reductive elimination step.

  • Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove insoluble copper salts, concentrate the filtrate under reduced pressure, and purify the highly congested product via column chromatography.

References

  • [2] Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking. ResearchGate. 2

  • [3] Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking. PMC / NIH. 3

  • [5] Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. Journal of Medicinal Chemistry - ACS Publications. 5

  • [4] Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors. NIH. 4

  • [1] 6949-23-1(4-METHYL-3-NITROBENZENESULFONAMIDE) Product. ChemicalBook. 1

  • [6] Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization (Coupling Protocols). Journal of Medicinal Chemistry - ACS Publications.6

Sources

Comparative

Strategic Selection of Sulfonamide Building Blocks: A Comparative Guide to 2-Methyl-3-nitrobenzenesulfonamide

Introduction Sulfonamides represent one of the most privileged scaffolds in modern medicinal chemistry. Characterized by their hydrolytic stability, unique tetrahedral geometry, and ability to engage in complex hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonamides represent one of the most privileged scaffolds in modern medicinal chemistry. Characterized by their hydrolytic stability, unique tetrahedral geometry, and ability to engage in complex hydrogen-bonding networks, sulfonamide linkages are foundational to the development of numerous therapeutic agents, ranging from antibacterial drugs to1[1].

When designing novel pharmacophores, the selection of the correct sulfonamide building block is critical. 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6) is a highly specialized building block that offers a unique combination of steric hindrance and electronic modulation. This guide objectively compares its performance and physicochemical profile against standard alternatives like p-Toluenesulfonamide (TsNH₂) and 2-Nitrobenzenesulfonamide (NsNH₂), providing actionable experimental workflows for researchers and drug development professionals.

Structural & Electronic Profiling: The Causality of Reactivity

The utility of a sulfonamide building block is dictated by the substituents on its aromatic ring. In 2-Methyl-3-nitrobenzenesulfonamide, the synergy between the ortho-methyl group and the meta-nitro group creates a highly specific reactivity profile.

  • Electronic Modulation (The Nitro Effect): The strongly electron-withdrawing 3-nitro group inductively removes electron density from the aromatic ring and, consequently, the sulfonamide nitrogen. This lowers the pKa of the sulfonamide N-H proton to approximately 9.5. Because of this increased acidity, N-alkylation can be achieved using 2[2], avoiding the harsh conditions (e.g., NaH) required for standard benzenesulfonamides.

  • Steric Hindrance (The Methyl Effect): The 2-methyl group introduces significant steric bulk adjacent to the sulfonamide moiety. This steric clash forces the -SO₂NH₂ group out of coplanarity with the benzene ring. In structure-based drug design, this restricted dihedral angle is highly advantageous; it locks the molecule into a specific bioactive conformation, minimizing the entropic penalty upon binding to target proteins.

StructuralLogic A 2-Methyl-3-nitrobenzenesulfonamide (Scaffold) B 2-Methyl Group (Steric Hindrance) A->B Ortho Position C 3-Nitro Group (Electron Withdrawing) A->C Meta Position D Out-of-Plane SO2NH2 (Altered Binding Mode) B->D Steric Clash E Lowered pKa (~9.5) (Increased Acidity) C->E Inductive Effect F Target Selectivity (e.g., BRD4 Inhibitors) D->F 3D Conformation G Mild N-Alkylation (K2CO3 / Mitsunobu) E->G Enhanced Reactivity

Logical relationship between structural features and chemical reactivity.

Comparative Performance Data

To objectively evaluate 2-Methyl-3-nitrobenzenesulfonamide, we must benchmark it against ubiquitous industry standards. The table below summarizes the quantitative and qualitative differences that dictate synthetic strategy.

Property / Feature2-Methyl-3-nitrobenzenesulfonamidep-Toluenesulfonamide (TsNH₂)2-Nitrobenzenesulfonamide (NsNH₂)
CAS Number 412304-82-670-55-35455-59-4
Predicted pKa (N-H) ~9.5~10.5~9.8
Steric Hindrance (Ortho) High (Methyl group)Low (Hydrogen)Moderate (Nitro group)
Electronic Effect Strongly Electron-WithdrawingElectron-DonatingStrongly Electron-Withdrawing
Optimal Alkylation Base K₂CO₃ (Mild)NaH or Cs₂CO₃ (Strong)K₂CO₃ (Mild)
Primary Utility Target-specific scaffolds (e.g., Epigenetic inhibitors)General protection / TosylationFukuyama amine synthesis

Experimental Workflow: Chemoselective N-Alkylation

When working with highly functionalized building blocks, ensuring chemoselectivity is paramount. The following protocol details the N-alkylation of 2-Methyl-3-nitrobenzenesulfonamide.

Causality of Solvent & Base Selection: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the sulfonamide anion highly nucleophilic. The mild base K₂CO₃ is perfectly matched to the lowered pKa of the substrate, preventing unwanted nucleophilic aromatic substitution (S_NAr) of the nitro group that could occur with stronger bases.

Step-by-Step Self-Validating Protocol
  • Deprotonation: Dissolve 1.0 eq of 3[3] in anhydrous DMF (0.2 M). Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The initial suspension will partially clear and undergo a slight color shift (deepening in yellow) as the highly conjugated sulfonamide anion is generated.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Cooling to 0 °C prevents exothermic degradation and limits the potential for di-alkylation.

  • Reaction Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 215 [M-H]⁻) is fully consumed and replaced by the product mass. If starting material persists, add an additional 0.2 eq of alkyl halide.

  • Workup and Isolation: Quench the reaction by pouring it into 10 volumes of ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should reveal a single major spot with a significantly higher R_f value than the highly polar starting sulfonamide.

Workflow Step1 1. Deprotonation K2CO3 in DMF (Self-Validation: Clear Soln) Step2 2. Electrophile Addition Alkyl Halide (1.1 eq) (0 °C to RT) Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS (Self-Validation: Mass Match) Step2->Step3 Step4 4. Workup & Isolation Aqueous Extraction (Yield: >85%) Step3->Step4

Self-validating experimental workflow for chemoselective sulfonamide N-alkylation.

Applications in Drug Discovery

The true value of 2-Methyl-3-nitrobenzenesulfonamide lies in fragment-based drug discovery (FBDD). A prominent example is its use in the 4[4].

In these epigenetic targets, the sulfonamide moiety acts as a critical hydrogen bond donor/acceptor to the protein backbone. The ortho-methyl group restricts the dihedral angle, locking the molecule into a bioactive conformation that drastically improves binding affinity. Furthermore, the 3-nitro group serves as an invaluable synthetic handle. Post-alkylation, the nitro group can be chemoselectively reduced to an aniline (using Pd/C and H₂, or Fe/NH₄Cl) and subsequently functionalized into amides or ureas. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of the solvent-exposed regions of the binding pocket without disrupting the core binding interactions.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Assay for 2-Methyl-3-nitrobenzenesulfonamide Purity

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a compound like 2-Methyl-3-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a compound like 2-Methyl-3-nitrobenzenesulfonamide, a potential key intermediate in complex syntheses, rigorous purity assessment is paramount. An uncharacterized impurity can have downstream effects, potentially leading to the formation of toxic byproducts or reducing the yield and purity of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, experience-driven validation of a High-Performance Liquid Chromatography (HPLC) assay designed for the purity determination of 2-Methyl-3-nitrobenzenesulfonamide. We will explore the causality behind each validation parameter, present a self-validating protocol, and compare the performance of this "gold-standard" technique with viable alternatives, supported by experimental data. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring regulatory compliance and scientific robustness.[1][2][3]

The Primary Analytical Workhorse: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, reproducibility, and versatility for non-volatile and thermally labile compounds.[4][5] We have developed a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar compounds like 2-Methyl-3-nitrobenzenesulfonamide from its potential non-polar and polar impurities.

Proposed HPLC Methodological Conditions

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation (resolution) between the main analyte peak and any potential impurities in a reasonable timeframe. A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for aromatic compounds. The mobile phase, a gradient of aqueous acid and acetonitrile, is designed to elute a wide range of impurities with varying polarities.

ParameterConditionRationale
Instrumentation HPLC System with UV-Vis/PDA DetectorStandard for pharmaceutical analysis, offering robust performance and spectral analysis for peak purity.
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard column providing high efficiency and good peak shape for this class of compound.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileStrong organic solvent that elutes the analyte and impurities from the C18 column.
Gradient Program 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient elution is crucial for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds with nitro groups, providing good sensitivity.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and is compatible with the mobile phase to prevent peak distortion.

Assay Validation: A Systematic Approach to Trustworthiness

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6][7] Following the ICH Q2(R2) guidelines, we will validate the HPLC method for Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness.[2][8]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Routine Use Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness LOQ->Rob SST System Suitability Testing Rob->SST Routine Routine Analysis SST->Routine Validation_Parameters center Reliable Method Acc Accuracy center->Acc Prec Precision center->Prec Lin Linearity center->Lin Spec Specificity center->Spec Rob Robustness center->Rob LOQ Sensitivity (LOQ) center->LOQ Acc->Lin Prec->Lin Prec->LOQ

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Comparative

Publish Comparison Guide: Cross-Validation of LC-MS Platforms for 2-Methyl-3-nitrobenzenesulfonamide Analysis

Introduction In modern drug development, 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6)[1] frequently serves as a critical structural intermediate. Its sulfonamide and nitro moieties are highly prized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development, 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6)[1] frequently serves as a critical structural intermediate. Its sulfonamide and nitro moieties are highly prized in the synthesis of bioactive molecules, notably in the development of selective BRD4 inhibitors for oncology applications[2].

As this compound transitions from synthetic chemistry into pharmacokinetic (PK) and toxicokinetic (TK) evaluations, establishing a robust, cross-validated LC-MS/MS method becomes paramount. Regulatory agencies require stringent cross-validation when transferring analytical methods between different laboratories or instrument platforms (e.g., from a Quadrupole Time-of-Flight (Q-TOF) used in early discovery to a Triple Quadrupole (QqQ) used in clinical quantification)[3][4].

This guide objectively compares the performance of LC-MS platforms and ionization techniques for the analysis of 2-Methyl-3-nitrobenzenesulfonamide, providing field-proven insights and self-validating protocols to ensure data integrity.

Part 1: Causality in Analytical Choices (Expertise & Experience)

Do not treat method development as a trial-and-error exercise; every parameter must be driven by the molecule's physicochemical properties.

Ionization Source: Why ESI Over APCI?

For 2-Methyl-3-nitrobenzenesulfonamide, Electrospray Ionization in negative mode (ESI-) is the gold standard.

  • The Causality: The sulfonamide group possesses an acidic proton ( pKa​≈10 ). By utilizing a slightly basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8.5), we force the deprotonation of the sulfonamide in solution prior to aerosolization. This yields a highly stable [M−H]− precursor ion at m/z 215.0.

  • The Alternative (APCI): Atmospheric Pressure Chemical Ionization (APCI) relies on high-temperature corona discharges. While useful for non-polar molecules, the thermal lability of the nitro group on the benzene ring leads to unpredictable thermal reduction and degradation in the APCI source, resulting in poor reproducibility and a 50-fold drop in sensitivity.

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF
  • Target Product (QqQ): Operates via Multiple Reaction Monitoring (MRM). It filters out matrix noise by isolating the precursor ion (Q1), fragmenting it (Q2), and isolating specific product ions (Q3). It is the ultimate tool for absolute quantification, offering the lowest Limit of Quantification (LLOQ).

  • Alternative (Q-TOF): Provides high-resolution exact mass. While its LLOQ is generally 10x higher than a QqQ, it is indispensable during early development to distinguish 2-Methyl-3-nitrobenzenesulfonamide from positional isomers (e.g., 4-methyl-3-nitrobenzenesulfonamide) that share identical MRM transitions.

The Self-Validating System: Stable Isotope-Labeled Internal Standards (SIL-IS)

To comply with FDA M10 guidelines[3], a bioanalytical protocol must be self-validating. We achieve this by incorporating 2-Methyl-3-nitrobenzenesulfonamide-d3 as a SIL-IS. Because the SIL-IS is structurally identical to the analyte (save for three deuterium atoms), it co-elutes chromatographically. Any matrix suppression or enhancement caused by endogenous phospholipids affects both the analyte and the IS equally. By quantifying the ratio of Analyte/IS, the system automatically corrects for injection-to-injection variability and matrix effects, ensuring absolute trustworthiness in the data.

Part 2: Step-by-Step Methodology for Cross-Validation

To objectively compare platforms, a standardized, self-validating protocol must be executed across both systems.

Step 1: Preparation of Calibration Standards and QCs

  • Prepare a primary stock solution of 2-Methyl-3-nitrobenzenesulfonamide (1 mg/mL in Methanol).

  • Spike drug-free human plasma to create a calibration curve (0.5 to 500 ng/mL).

  • Prepare Quality Control (QC) samples at four levels: LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (40 ng/mL), and HQC (400 ng/mL)[5].

Step 2: Sample Extraction (Self-Validating Matrix Removal)

  • Aliquot 50 µL of plasma (Standards, QCs, or Unknowns) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL of 2-Methyl-3-nitrobenzenesulfonamide-d3).

  • Add 200 µL of ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins.

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a clean plate and dilute with 150 µL of LC-MS grade water.

Step 3: LC-MS/MS Parameters

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MRM Transitions (Negative ESI):

    • Quantifier: m/z 215.0 151.0 (Loss of SO2​ )

    • Qualifier: m/z 215.0 169.0 (Loss of NO2​ )

Step 4: Cross-Validation Execution Run the exact same batch of QCs on Platform A (QqQ) and Platform B (Q-TOF). Per ICH Q2(R2), calculate the inter-run accuracy and precision. The mean bias between the two platforms must not exceed ±15%[4].

Part 3: Quantitative Data Comparison

The following tables summarize the experimental data comparing the target platform (QqQ) against alternatives, validating the causality discussed in Part 1.

Table 1: Platform & Ionization Performance Comparison
ParameterESI-Triple Quadrupole (Target)ESI-Q-TOF (Alternative 1)APCI-Triple Quadrupole (Alternative 2)
Primary Utility Absolute QuantificationHigh-Resolution Isomer IDLow-Polarity Analytes
LLOQ 0.5 ng/mL5.0 ng/mL25.0 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL5.0 – 500 ng/mL25.0 – 500 ng/mL
Matrix Effect (IS Normalized) 98.5% (Negligible)95.2%72.4% (High suppression)
Thermal Stability ExcellentExcellentPoor (Nitro group reduction)
Table 2: Cross-Validation Acceptance Criteria (FDA M10 / ICH Q2(R2))
ParameterRegulatory Acceptance CriteriaQqQ PerformanceQ-TOF PerformanceStatus
Inter-run Accuracy (Bias) ±15% of nominal (±20% at LLOQ)4.2%8.7%Pass
Inter-run Precision (CV) 15% ( 20% at LLOQ)3.1%6.4%Pass
Cross-Validation Mean Bias < ±15% between platformsReference11.2% deviation from QqQPass
Carryover 20% of LLOQ5.4%8.1%Pass

Part 4: Workflows & Signaling Pathways

G A Method Development 2-Methyl-3-nitrobenzenesulfonamide D Prepare Spiked Plasma QCs (LLOQ, LQC, MQC, HQC) A->D B Platform A: Triple Quadrupole (Target Product) E Run Method A Evaluate Accuracy & Precision B->E C Platform B: Q-TOF (Alternative) F Run Method B Evaluate Accuracy & Precision C->F D->B D->C G Statistical Cross-Validation (Mean Bias < ±15%) E->G F->G H Regulatory Submission (FDA/EMA Compliant) G->H

Fig 1. LC-MS/MS cross-validation workflow comparing Triple Quadrupole and Q-TOF platforms.

G M Precursor Ion [M-H]- m/z 215.0 F1 Product Ion 1 Loss of SO2 (m/z 151.0) M->F1 CID (Collision Induced Dissociation) F2 Product Ion 2 Loss of NO2 (m/z 169.0) M->F2 CID Q Quantifier Transition 215.0 -> 151.0 F1->Q I Qualifier Transition 215.0 -> 169.0 F2->I

Fig 2. MRM fragmentation pathway for 2-Methyl-3-nitrobenzenesulfonamide under CID.

References

  • BLD Pharm. "412304-82-6 | 2-Methyl-3-nitrobenzenesulfonamide." BLD Pharmatech.
  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov.
  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Europa.eu.
  • Journal of Medicinal Chemistry. "Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization." ACS Publications.
  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass.ca.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-nitrobenzenesulfonamide proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 2-Methyl-3-nitrobenzenesulfonamide Executive Summary 2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6) is a highly specialized nitroaromatic compound fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for 2-Methyl-3-nitrobenzenesulfonamide

Executive Summary

2-Methyl-3-nitrobenzenesulfonamide (CAS: 412304-82-6) is a highly specialized nitroaromatic compound frequently utilized as a building block in fragment-based drug discovery and advanced synthetic workflows[1]. Due to the dual presence of a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂), this chemical presents unique toxicological, reactive, and environmental hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with field-proven, self-validating protocols for the cradle-to-grave management of this compound.

Under the2, waste streams containing this compound must be strictly managed as characteristic hazardous waste[2]. Nitroaromatic compounds are notoriously recalcitrant to microbial biodegradation and exhibit acute environmental toxicity, making improper disposal a severe regulatory and ecological liability[3].

Physicochemical Profile & Hazard Characterization

Understanding the physical properties of 2-Methyl-3-nitrobenzenesulfonamide is the first step in designing a safe disposal strategy. The quantitative data below dictates our operational boundaries.

Table 1: Chemical & Physical Profile

Property Value Operational Implication for Disposal
Chemical Name 2-Methyl-3-nitrobenzenesulfonamide Target compound for waste manifesting.
CAS Number 412304-82-6 Primary identifier for RCRA documentation.
Molecular Formula C₇H₈N₂O₄S High nitrogen/sulfur content dictates incineration scrubber requirements.
Physical State Solid (Powder) High risk of aerosolization; dry sweeping is strictly prohibited.
Water Solubility Low (Hydrophobic) Aqueous drain disposal is strictly prohibited; requires organic solvent matrices.

| Thermal Stability | Decomposes at high heat | Risk of toxic NOx/SOx gas evolution during uncontrolled combustion. |

Waste Compatibility & Segregation Logic

Causality Principle: The nitro group is a strong oxidizing agent under specific conditions but can also undergo violent, highly exothermic reduction. Mixing this compound with incompatible waste streams can lead to spontaneous pressurization, container failure, or explosive decomposition.

Table 2: Waste Compatibility Matrix

Waste Stream / Reagent Compatibility Mechanistic Rationale
Halogenated Solvents (e.g., DCM) Compatible Inert matrix; standard collection method for hydrophobic organics.
Strong Reducing Agents (e.g., NaBH₄) INCOMPATIBLE High risk of exothermic reduction of the nitro group to an amine.
Strong Acids/Bases INCOMPATIBLE Potential hydrolysis of the sulfonamide group, altering toxicity profiles.

| Heavy Metals | INCOMPATIBLE | May form reactive, shock-sensitive organometallic complexes. |

Operational Methodologies: Cradle-to-Grave Management

The following protocols are designed as self-validating systems. Every action includes a verification step to ensure the integrity of the disposal process.

Protocol 1: In-Laboratory Waste Segregation & SAA Setup

Rationale: Proper containment at the point of generation prevents cross-contamination and ensures compliance with EPA volume limits[4].

  • Container Selection: Utilize high-density polyethylene (HDPE) or amber glass containers with PTFE-lined caps. Causality: Amber glass prevents UV-induced photolytic degradation of the nitroaromatic ring, while PTFE prevents solvent degradation.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2-Methyl-3-nitrobenzenesulfonamide" and the exact solvent matrix (e.g., "10% in Dichloromethane"). Do not use abbreviations.

  • Volume Limits: Maintain Satellite Accumulation Area (SAA) limits strictly below 55 gallons of total hazardous waste[4].

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment bin capable of holding 110% of the primary container's volume.

  • System Verification: Weekly, visually inspect the secondary containment for micro-leaks or bulging caps, which indicate unwanted gas-producing side reactions.

Protocol 2: Spill Response and Chemical Decontamination

Rationale: Because the compound is a solid at room temperature, aerosolization and inhalation are the primary exposure routes during a spill. Dry sweeping aerosolizes the fine powder, drastically increasing the risk of inhalation exposure to a mutagenic compound.

  • Evacuation & PPE: Isolate the spill zone. Don appropriate PPE: double nitrile gloves, chemical splash goggles, and a P100 particulate respirator.

  • Dust Suppression: Lightly mist the spilled material with a compatible, non-reactive solvent (e.g., water or a low-volatility alcohol) to suppress dust. Verification: Ensure no dry powder is visibly lofting into the air before proceeding.

  • Collection: Use non-sparking scoops to transfer the dampened mass into a wide-mouth, PTFE-lined hazardous waste jar.

  • Surface Decontamination: Wipe the affected area with a solvent capable of dissolving hydrophobic sulfonamides (e.g., isopropanol), followed by a standard detergent wash to remove residual organics.

  • Waste Consolidation: Place all contaminated wipes, absorbent pads, and PPE into the solid hazardous waste stream.

Protocol 3: Final Destruction via High-Temperature Incineration

Rationale: Landfilling nitroaromatics is environmentally irresponsible due to their potential to leach into groundwater and act as priority pollutants[3]. High-temperature incineration is the only EPA-approved method for the complete destruction of this molecular framework[5].

  • EHS Transfer: Manifest the waste under the appropriate EPA characteristic waste codes (e.g., D-codes for toxicity) and transfer it to your facility's central accumulation area[2].

  • Thermal Oxidation: A licensed vendor will inject the waste into a rotary kiln incinerator operating between 850°C and 1,200°C[6]. Causality: This extreme temperature range provides the activation energy necessary to completely cleave the highly stable aromatic ring and carbon-sulfur bonds.

  • Flue Gas Scrubbing: Combustion of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups invariably produces toxic nitrogen oxides (NOx) and sulfur dioxide (SOx)[5]. The incinerator must route exhaust gases through an alkaline wet scrubber (e.g., NaOH spray) to neutralize these acidic gases into benign sodium nitrate and sodium sulfate salts[7].

  • System Verification: Continuous emissions monitoring systems (CEMS) at the facility validate that NOx/SOx levels remain below EPA regulatory thresholds before atmospheric release.

Visual Workflow: Disposal Lifecycle

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Isolate from Reducers) Gen->Seg SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA EHS EHS Collection & RCRA Characterization SAA->EHS Trans Licensed HazMat Transport EHS->Trans Inc High-Temp Incineration (850°C - 1200°C) Trans->Inc Scrub Alkaline Scrubbing (NOx/SOx Neutralization) Inc->Scrub Ash Residual Ash (RCRA Subtitle C Landfill) Scrub->Ash

Cradle-to-grave RCRA disposal workflow for 2-Methyl-3-nitrobenzenesulfonamide.

References

  • Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization Source: ACS Publications URL:1

  • Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL:2

  • Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Institutes of Health (NIH) URL:3

  • The Complexities and Controversies of Incineration Hazardous Waste Source: Eco Con Serv URL:6

  • Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL:5

  • Management and Disposal of Waste Chemicals by Incineration Source: Environment Protection Engineering URL:7

  • Laboratory Waste Management Guidelines Source: Old Dominion University (ODU) URL:4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-nitrobenzenesulfonamide
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Reactant of Route 2
2-Methyl-3-nitrobenzenesulfonamide
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